5-Chloro-1H-pyrazolo[4,3-b]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZUYYOYVZFJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604191 | |
| Record name | 5-Chloro-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-45-8 | |
| Record name | 5-Chloro-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-1H-pyrazolo[4,3-b]pyridine CAS number 94220-45-8 properties
CAS Number: 94220-45-8
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-Chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry.
Core Properties and Data
This compound is a solid, heterocyclic compound. The following tables summarize its key quantitative and qualitative properties based on available data.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point (calculated) | 323.8 °C at 760 mmHg | |
| CAS Number | 94220-45-8 | [1] |
| MDL Number | MFCD05663984 | [1] |
Table 2: Identification and Chemical Descriptors
| Identifier | Value | Source |
| InChI | 1S/C6H4ClN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | |
| InChI Key | PYZUYYOYVZFJGX-UHFFFAOYSA-N | |
| SMILES | Clc1ccc2[nH]ncc2n1 |
Table 3: Safety and Handling Information
| Hazard | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage Class | 11: Combustible Solids |
Experimental Protocols
Proposed Synthetic Pathway:
The synthesis involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[1][2]
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Steps (General Protocol):
-
Synthesis of the Pyridinyl Keto Ester Intermediate: 2,5-dichloro-3-nitropyridine would be reacted with a suitable active methylene compound, such as ethyl acetoacetate, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous THF or DMF). The reaction mixture would be stirred at a controlled temperature until the starting material is consumed, followed by aqueous workup and purification to yield the corresponding pyridinyl keto ester.
-
Japp-Klingemann Reaction: The resulting pyridinyl keto ester would then be subjected to a Japp-Klingemann reaction. This typically involves coupling with a diazonium salt (prepared from a suitable aniline derivative) under basic conditions. This step would lead to the formation of a hydrazone intermediate.
-
Cyclization to the Pyrazolo[4,3-b]pyridine Core: The hydrazone intermediate would then undergo intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system. This cyclization can often be promoted by heating in a suitable solvent, sometimes with the addition of an acid or base catalyst. The final product, this compound, would then be isolated and purified using standard techniques such as column chromatography or recrystallization.
Note: The specific reaction conditions, such as temperature, reaction time, and choice of reagents, would need to be optimized for the synthesis of this particular compound.
Applications in Drug Discovery and Development
The pyrazolo[4,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3][4][5] this compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.
Key Areas of Application:
-
ASIC Channel Modulators: This compound is used as an intermediate in the preparation of 2-aryl or heteroaryl indole derivatives that act as modulators of Acid-Sensing Ion Channels (ASICs).[] ASIC modulators are being investigated for the treatment of pain, bone diseases, and other neurological disorders.[7][8]
-
Kinase Inhibitors: The pyrazolo[3,4-b]pyridine core (a related isomer) is a common fragment in the design of kinase inhibitors, including Tropomyosin receptor kinase (TRK) inhibitors, which are targets in cancer therapy.[9]
-
Orexin Receptor Antagonists: The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified in potent dual orexin receptor antagonists (DORAs), which are being developed for the treatment of insomnia.[10]
-
Anticancer Agents: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[11]
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-Sensing Ion Channels as Potential Therapeutic Targets in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-sensing ion channel 1: potential therapeutic target for tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-Chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available experimental data and computational predictions to serve as a comprehensive resource for compound characterization and further research.
Introduction
This compound (CAS 94220-45-8) is a halogenated bicyclic heteroaromatic compound. Its structural similarity to purine bases makes it a scaffold of significant interest for the development of novel therapeutic agents. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related molecules in a research and development setting. This guide focuses on ¹H (proton) and ¹³C (carbon) NMR analysis, presenting data in a structured format and outlining typical experimental protocols.
NMR Spectroscopic Data
The following tables summarize the available ¹H NMR data and computationally predicted ¹³C NMR data for this compound.
¹H NMR Data
The experimental ¹H NMR data has been reported and is presented below. Coupling constants (J values) have been estimated based on typical values for aromatic pyridine and pyrazole systems.
Table 1: Experimental ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Reported Coupling Constants (J) [Hz] |
| H7 | 7.35 | d | Not Reported |
| H6 | 7.84 | dd | Not Reported |
| H3 | 8.26 | d | Not Reported |
| NH (H1) | 10.39 | s (br) | N/A |
| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1] |
¹³C NMR Data (Predicted)
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C7a | 149.2 |
| C5 | 142.1 |
| C3 | 133.0 |
| C7 | 122.1 |
| C3a | 118.8 |
| C6 | 112.5 |
| Prediction algorithm based on a database of experimental spectra. |
Experimental Protocols
The following section describes a typical methodology for acquiring NMR spectra for compounds such as this compound. This protocol is based on standard practices reported for similar heterocyclic molecules.
Sample Preparation
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Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Reference Standard: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used as the internal reference standard. Alternatively, a small amount of tetramethylsilane (TMS) can be added.
NMR Data Acquisition
-
Instrumentation: Spectra are typically acquired on a 300 MHz, 400 MHz, or higher field Bruker Avance (or equivalent) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using an exponential line broadening factor (typically 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by Fourier transformation.
-
Phasing and Baseline Correction: The transformed spectrum is manually phased and a baseline correction is applied.
-
Referencing: The chemical shift axis is referenced to the residual solvent signal or TMS.
-
Peak Picking and Integration: Peaks are identified, and their chemical shifts are recorded. For ¹H spectra, the integral of each signal is determined.
Visualizations
The following diagrams illustrate the NMR analysis workflow and the logical structure of the molecule for spectral assignment.
References
Physical and chemical properties of 5-Chloro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthesis methodologies, and an exploration of its utility as a key intermediate in the development of novel therapeutics, particularly as modulators of acid-sensing ion channels (ASICs).
Core Physical and Chemical Properties
Comprehensive experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available experimental and predicted data to provide a foundational understanding of its physicochemical characteristics.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 153.57 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 323.8 ± 22.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density (Predicted) | 1.531 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 9.74 ± 0.40 | --INVALID-LINK-- |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 94220-45-8 | --INVALID-LINK--[1] |
| MDL Number | MFCD05663984 | --INVALID-LINK--[1] |
| InChI | InChI=1S/C6H4ClN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | --INVALID-LINK--[1] |
| SMILES | Clc1ccc2[nH]ncc2n1 | --INVALID-LINK--[1] |
Table 3: Safety and Hazard Information
| Hazard | Code | Description | Source |
| GHS Pictogram | GHS07 | Exclamation mark | --INVALID-LINK--[1] |
| Signal Word | Warning | --INVALID-LINK--[1] | |
| Hazard Statement | H302 | Harmful if swallowed | --INVALID-LINK--[1] |
| Hazard Class | Acute Tox. 4 Oral | Acute toxicity, oral, Category 4 | --INVALID-LINK--[1] |
| Storage Class | 11 | Combustible Solids | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This should be considered a general framework and may require optimization.
Proposed Synthetic Pathway:
General Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 2-Chloro-6-hydrazinopyridine. To a solution of 2,6-dichloropyridine in a suitable solvent (e.g., ethanol or n-butanol), hydrazine hydrate is added. The reaction mixture is heated to reflux for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.
-
Step 2: Cyclization to form this compound. The intermediate, 2-chloro-6-hydrazinopyridine, is reacted with a one-carbon synthon, such as triethyl orthoformate or formic acid, often in the presence of an acid catalyst. The mixture is heated to facilitate the cyclization and formation of the pyrazole ring. After the reaction is complete, the mixture is worked up, which may involve neutralization, extraction, and purification by column chromatography or recrystallization to yield the final product.
Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and reaction times, would require experimental optimization.
Role in Drug Discovery and Development
The pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. These activities include kinase inhibition, antiviral properties, and modulation of ion channels.[5][6]
Intermediate for Acid-Sensing Ion Channel (ASIC) Modulators
This compound is a key intermediate in the synthesis of 2-aryl or heteroaryl indole derivatives that act as modulators of Acid-Sensing Ion Channels (ASICs). ASICs are proton-gated cation channels involved in a variety of physiological and pathological processes, including pain perception, ischemic stroke, and neurodegenerative diseases.[7][8] The development of selective ASIC modulators is a promising therapeutic strategy for these conditions.
The following workflow illustrates the progression from the core chemical to its potential therapeutic application.
Potential as a Scaffold for Other Biologically Active Molecules
Derivatives of the broader pyrazolopyridine class have shown a wide range of biological activities. For instance, various substituted 1H-pyrazolo[3,4-b]pyridines have been investigated as:
-
Antiviral agents , demonstrating activity against viruses such as Herpes Simplex Virus-1 (HSV-1).[5]
-
Kinase inhibitors , targeting enzymes like Topoisomerase IIα, which are crucial in cancer progression.[9]
-
Immunomodulators , with derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine being designed as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[6]
This broad spectrum of activity for related compounds underscores the potential of this compound as a starting point for the development of new therapeutic agents targeting a variety of diseases.
Spectral Data and Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrazole rings. The chemical shifts and coupling patterns would be characteristic of this fused heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the bicyclic core, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
Researchers are advised to perform their own spectral analysis to confirm the identity and purity of the compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its utility as a key intermediate for the synthesis of ASIC channel modulators highlights its importance in the development of treatments for neurological disorders. Furthermore, the broad biological activities exhibited by related pyrazolopyridine derivatives suggest that this core structure is a promising starting point for the design of novel therapeutics for a range of diseases, including cancer and viral infections. Further research to fully characterize its physical properties and to explore its diverse synthetic possibilities is warranted.
References
- 1. 5-Chloro-1H-pyrazolo 4,3-b pyridine AldrichCPR 94220-45-8 [sigmaaldrich.com]
- 2. 94220-45-8 | this compound - Moldb [moldb.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid-sensing ion channel (ASIC) structure and function: Insights from spider, snake and sea anemone venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 94220-45-8|this compound|BLD Pharm [bldpharm.com]
The Ascendant Therapeutic Potential of Pyrazolo[4,3-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of novel derivatives of this heterocyclic system, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Through a comprehensive review of recent literature, this document consolidates quantitative biological data, details key experimental methodologies, and visualizes the underlying signaling pathways to serve as a vital resource for the scientific community.
Biological Activities of Novel Pyrazolo[4,3-b]pyridine Derivatives
Recent research has illuminated the diverse therapeutic potential of pyrazolo[4,3-b]pyridine derivatives, with significant findings in oncology, infectious diseases, and the modulation of key cellular signaling pathways.
Anticancer Activity: PD-1/PD-L1 Interaction Inhibition
A significant breakthrough in cancer immunotherapy has been the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been identified as potent inhibitors of this critical immune checkpoint. Notably, compound D38 emerged as a highly effective agent, demonstrating significant inhibitory activity.
Kinase Inhibition: Targeting ALK5
The activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor, is a key player in cell growth, differentiation, and pathogenesis. Pyrazolo[4,3-b]pyridine derivatives have been successfully designed as potent ALK5 inhibitors. These compounds have shown efficacy in both enzymatic and cellular assays, highlighting their potential in diseases driven by aberrant TGF-β signaling.
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Certain pyrazolo[4,3-b]pyridine derivatives have exhibited promising activity against a range of bacterial pathogens. Specifically, derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activities of representative pyrazolo[4,3-b]pyridine derivatives.
Table 1: Anticancer Activity of 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors
| Compound | Biological Target | Assay | IC50 (nM) |
| D38 | PD-1/PD-L1 Interaction | HTRF | 9.6 |
Table 2: Kinase Inhibitory Activity of Pyrazolo[4,3-b]pyridine Derivatives
| Compound | Kinase Target | Assay Type | IC50 (nM) | EC50 (nM) |
| Representative Inhibitor | ALK5 | Enzymatic | 100 | - |
| Representative Inhibitor | ALK5 | Cellular | - | 1000 |
Table 3: Antimicrobial Activity of Pyrazolo[4,3-b]pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| C1 | Staphylococcus aureus | 12.5 |
| C1 | Bacillus subtilis | 25 |
| C1 | Escherichia coli | 50 |
| C1 | Pseudomonas aeruginosa | 100 |
| C2 | Staphylococcus aureus | 25 |
| C2 | Bacillus subtilis | 50 |
| C2 | Escherichia coli | 100 |
| C2 | Pseudomonas aeruginosa | 200 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantifies the inhibition of the PD-1/PD-L1 interaction.
Principle: The assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant PD-1 and PD-L1 proteins are labeled with the donor and acceptor, respectively. When the proteins interact, the fluorophores are brought into close proximity, resulting in a high FTRF signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate assay buffer. The final DMSO concentration should be kept below 1%.
-
Reagent Preparation: Dilute the Europium cryptate-labeled PD-1 and d2-labeled PD-L1 to their optimal working concentrations in the assay buffer.
-
Assay Plate Setup: Dispense the test compounds or control into a 384-well low volume white plate.
-
Reagent Addition: Add the diluted Europium cryptate-labeled PD-1 to each well, followed by the addition of the d2-labeled PD-L1.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio and the percentage of inhibition. Determine the IC50 value by fitting the data to a dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria after an incubation period.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and create a two-fold serial dilution in a 96-well plate containing Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a concentration of approximately 1.5 × 10⁸ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Growth Assessment: After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
The Architecture of a Privileged Scaffold: A Technical Guide to the Retrosynthetic Analysis of the Pyrazolo[4,3-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides an in-depth retrosynthetic analysis of this privileged core structure, detailing the primary synthetic strategies and key chemical transformations. This document outlines detailed experimental protocols for the synthesis of pyrazolo[4,3-b]pyridine derivatives and summarizes relevant quantitative data. Furthermore, it visualizes the core retrosynthetic disconnections and key signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in drug discovery and development.
Introduction
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine isomers, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. Among these, the pyrazolo[4,3-b]pyridine scaffold has emerged as a "privileged structure" due to its ability to interact with a diverse range of biological targets. Derivatives of this core have been identified as potent inhibitors of various kinases and have shown potential in modulating immune responses. Notably, compounds bearing this scaffold have been investigated as inhibitors of c-Met, TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs), as well as modulators of the PD-1/PD-L1 immune checkpoint pathway.
This guide provides a comprehensive overview of the retrosynthetic analysis of the pyrazolo[4,3-b]pyridine core, aiming to equip researchers with the fundamental knowledge required for the design and synthesis of novel derivatives.
Retrosynthetic Analysis of the Pyrazolo[4,3-b]pyridine Core
The retrosynthetic analysis of the pyrazolo[4,3-b]pyridine core reveals two primary disconnection strategies:
-
Strategy A: Annulation of a pyridine ring onto a pre-formed pyrazole. This is the most common approach, typically involving the cyclization of a 4-aminopyrazole derivative bearing a suitable three-carbon electrophilic partner.
-
Strategy B: Annulation of a pyrazole ring onto a pre-formed pyridine. This approach, while less common, offers an alternative route starting from a functionalized pyridine precursor.[1]
These two main strategies can be broken down into more specific disconnections, as illustrated in the following diagram.
Strategy A: Pyridine Ring Annulation from Pyrazole Precursors
This strategy is the most widely employed method for the synthesis of pyrazolo[4,3-b]pyridines. The key is the construction of the pyridine ring from a suitably substituted 4-aminopyrazole.
A common approach involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes with active methylene compounds. Due to the instability of the aminopyrazole carbaldehyde, it is often used in its N-protected form.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolo[4,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies leading to this important class of compounds. We will detail key synthetic strategies, from early pioneering work to modern, efficient protocols, and present quantitative data in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols for seminal syntheses and visualizes critical synthetic pathways and associated biological signaling cascades using Graphviz diagrams.
Introduction: The Emergence of a Versatile Heterocycle
The fusion of pyrazole and pyridine rings gives rise to a class of bicyclic heteroaromatic compounds known as pyrazolopyridines. Among the various isomers, the pyrazolo[4,3-b]pyridine scaffold has garnered considerable attention due to its diverse and potent biological activities. Molecules incorporating this core have been investigated as inhibitors of various kinases, including c-Met (implicated in oncology) and CDK8, as well as modulators of receptors like the corticotropin-releasing factor type-1 (CRF1) and metabotropic glutamate receptor 4 (mGlu4).[1][2] The inherent structural features of the pyrazolo[4,3-b]pyridine system, including its hydrogen bonding capabilities and defined three-dimensional geometry, make it an ideal framework for designing targeted therapeutic agents.
While the broader family of pyrazolopyridines has been known for over a century, with the first synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative reported by Ortoleva in 1908, the specific and refined synthesis of the pyrazolo[4,3-b]pyridine isomer has a more recent and continually evolving history.[3] The synthetic journey towards this scaffold has been driven by the pursuit of novel therapeutic agents and the need for efficient and versatile chemical methodologies.
Foundational Synthetic Strategies: Building the Core
The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two primary retrosynthetic approaches: the annulation of a pyridine ring onto a pre-existing pyrazole and the formation of a pyrazole ring on a functionalized pyridine precursor.
Pyridine Ring Annulation from a Pyrazole Precursor
This classical approach has been a cornerstone in the synthesis of pyrazolo[4,3-b]pyridines. The general strategy involves the cyclocondensation of suitably functionalized aminopyrazoles with three-carbon synthons to construct the pyridine ring.
Two main tactics are employed in this category:
-
Cyclocondensation of 4-Aminopyrazole-5-carbaldehydes: This method utilizes N-protected 4-aminopyrazole-5-carbaldehydes, which undergo condensation reactions to form the fused pyridine ring. The instability of the unprotected aminocarbaldehydes necessitates the use of protecting groups.
-
Cyclization of 5-Functionalized 4-Aminopyrazoles: This versatile approach involves the reaction of 4-aminopyrazoles bearing a functional group at the 5-position, such as an indol-3-yl group, with aldehydes or other reagents to facilitate the pyridine ring closure.[1]
Pyrazole Ring Annulation from a Pyridine Precursor
More contemporary approaches often favor the construction of the pyrazole ring onto a readily available and highly functionalized pyridine core. This strategy offers significant advantages in terms of substrate scope and operational simplicity.
A notable example is the synthesis starting from 2-chloro-3-nitropyridines. This method involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[1] This approach allows for the introduction of diverse substituents on both the pyrazole and pyridine moieties of the final product.
Key Synthetic Methodologies and Their Evolution
The following sections provide a detailed overview of significant synthetic protocols for preparing pyrazolo[4,3-b]pyridines, complete with experimental details for key transformations.
The Japp-Klingemann Reaction Approach
A highly efficient and modern route to pyrazolo[4,3-b]pyridines utilizes a modified Japp-Klingemann reaction. This method, developed as a one-pot procedure, offers excellent yields and operational simplicity.[1]
-
Preparation of Pyridinyl Keto Ester: A solution of 2-chloro-3-nitropyridine and a suitable keto ester are reacted via a conventional SNAr process.
-
One-Pot Azo-Coupling, Deacylation, and Annulation:
-
To a solution of the resultant nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL), the appropriate aryldiazonium tosylate (1.1 mmol) is added, followed by pyridine (0.08 mL, 1 mmol).
-
The reaction mixture is stirred at room temperature for 5–60 minutes (monitored by TLC).
-
Pyrrolidine (0.33 mL, 4 mmol) is then added, and the mixture is stirred at 40 °C for another 15–90 minutes (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, poured into 50 mL of 1N hydrochloric acid, and extracted with CHCl3.
-
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 5a | 2-cyanophenyl | 85 | 222-224 |
| 5f | 2-chlorophenyl | 72 | 234-235 |
| 5g | 2-methyl-4-nitrophenyl | 73 | 191-193 |
| 5r | 2-(methoxycarbonyl)phenyl | 73 | 174-176 |
Data extracted from reference[1].
Biological Significance and Signaling Pathways
The synthetic interest in pyrazolo[4,3-b]pyridines is largely propelled by their utility as modulators of key biological pathways implicated in various diseases.
Kinase Inhibition in Oncology
A prominent example is Glumetinib , a highly selective inhibitor of the c-Met oncoprotein (hepatocyte growth factor receptor; HGFR).[1] Overactivation of the c-Met signaling pathway is a hallmark of many cancers, leading to increased cell proliferation, survival, and metastasis. The pyrazolo[4,3-b]pyridine core of Glumetinib effectively occupies the ATP-binding pocket of the c-Met kinase domain, inhibiting its downstream signaling.
Conclusion and Future Directions
The journey of pyrazolo[4,3-b]pyridine synthesis has evolved from classical, multi-step procedures to elegant and highly efficient one-pot methodologies. The adaptability of modern synthetic routes, such as the modified Japp-Klingemann reaction, allows for the creation of diverse libraries of compounds for drug discovery campaigns. The continued exploration of this privileged scaffold is expected to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the application of this versatile core to a broader range of biological targets. The rich history and ongoing innovation in the synthesis of pyrazolo[4,3-b]pyridines underscore their enduring importance in the field of medicinal chemistry.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Tautomerism in Pyrazolo[4,3-b]pyridine Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. A profound understanding of its fundamental chemical properties, particularly tautomerism, is crucial for rational drug design, synthesis, and the interpretation of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the tautomerism in pyrazolo[4,3-b]pyridine systems, summarizing the current state of knowledge, presenting available data, and outlining experimental and computational methodologies for its investigation.
Introduction to Tautomerism in Pyrazolo[4,3-b]pyridines
Pyrazolo[4,3-b]pyridine, an isomer of the more extensively studied pyrazolo[3,4-b]pyridine, is a fused bicyclic heteroaromatic system.[1] The presence of multiple nitrogen atoms in the pyrazole and pyridine rings allows for the existence of several prototropic tautomers. The position of the mobile proton can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, lipophilicity, and ultimately its interaction with biological targets.
While the tautomerism of pyrazolo[3,4-b]pyridines has been the subject of computational and experimental studies, which generally indicate the greater stability of the 1H-tautomer, a comprehensive investigation into the tautomeric preferences of the pyrazolo[4,3-b]pyridine core is less documented.[1] This guide aims to collate the available information and provide a framework for a more systematic exploration of this phenomenon.
The principal annular tautomers of the unsubstituted pyrazolo[4,3-b]pyridine are the 1H-pyrazolo[4,3-b]pyridine and the 2H-pyrazolo[4,3-b]pyridine. Additionally, protonation of the pyridine nitrogen leads to a third potential tautomeric form, the 5H-pyrazolo[4,3-b]pyridinium cation, which is generally less stable but can be relevant in certain environments.
Caption: Annular tautomers of pyrazolo[4,3-b]pyridine.
Experimental Evidence and Characterization
Direct experimental quantification of the tautomeric equilibrium for the parent pyrazolo[4,3-b]pyridine is scarce. However, the synthesis and characterization of substituted derivatives provide implicit evidence for the existence and stability of specific tautomeric forms in different phases and solvents.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. Several crystal structures of substituted pyrazolo[4,3-b]pyridines have been reported, predominantly confirming the presence of either the 1H- or 2H-tautomer, depending on the substitution pattern.
Table 1: Tautomeric Forms of Substituted Pyrazolo[4,3-b]pyridines Determined by X-ray Crystallography
| Compound | Substitution Pattern | Observed Tautomer | Reference |
| Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 1-Aryl, 3-Ester, 6-Nitro | 1H | [2] |
| Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 1-Aryl, 3-Ester, 6-Nitro | 1H | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of ring protons and carbons are sensitive to the electronic environment, which differs between tautomers. While fast proton exchange on the NMR timescale can lead to averaged signals, techniques like variable-temperature NMR and the use of different solvents can help to resolve the contributions of individual tautomers. For substituted derivatives where one tautomer is significantly more stable, the observed NMR spectra correspond to that dominant form.
Table 2: Representative ¹H NMR Chemical Shifts for a 1H-Pyrazolo[4,3-b]pyridine Derivative
Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in CDCl₃[2]
| Proton | Chemical Shift (ppm) |
| H5 | 9.64 (s) |
| H7 | 8.64 (s) |
| Aryl-H | 7.79 (d), 7.66 (d) |
| OCH₂CH₃ | 4.62 (q) |
| OCH₂CH₃ | 1.51 (t) |
The observation of distinct signals for H5 and H7, along with the substitution pattern, is consistent with the 1H-tautomeric form.
Computational Studies
In the absence of extensive experimental data, computational chemistry offers valuable insights into the relative stabilities of tautomers. Density Functional Theory (DFT) is a commonly employed method for calculating the energies of different tautomers and predicting the most stable form.[3]
Table 3: Hypothetical Relative Energies of Pyrazolo[4,3-b]pyridine Tautomers (Illustrative)
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
| 1H-pyrazolo[4,3-b]pyridine | 0.00 | 0.00 |
| 2H-pyrazolo[4,3-b]pyridine | To be determined | To be determined |
| 5H-pyrazolo[4,3-b]pyridinium | To be determined | To be determined |
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium in pyrazolo[4,3-b]pyridine systems is influenced by a combination of electronic, steric, and environmental factors.
-
Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on either the pyrazole or pyridine ring can differentially stabilize or destabilize the various tautomers.
-
Steric Effects: Bulky substituents at positions adjacent to the tautomerizable protons can influence the equilibrium by favoring the less sterically hindered tautomer.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can play a crucial role. Polar, protic solvents may stabilize one tautomer over another through hydrogen bonding.
-
Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the pyrazole NH proton can significantly favor one tautomeric form.
Caption: Factors influencing tautomeric equilibrium.
Proposed Experimental and Computational Workflow
A systematic investigation of the tautomerism in pyrazolo[4,3-b]pyridine systems would involve a combined experimental and computational approach.
Caption: Proposed workflow for tautomerism investigation.
Detailed Experimental Protocols
Synthesis: The synthesis of the parent pyrazolo[4,3-b]pyridine and a series of derivatives with varying electronic and steric properties would be the initial step. A recently developed efficient method starts from readily available 2-chloro-3-nitropyridines.[2]
General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines: [2]
-
To a solution of a nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), the appropriate aryldiazonium tosylate (1.1 mmol) is added, followed by pyridine (1 mmol).
-
The reaction mixture is stirred at room temperature for a specified time, monitored by TLC.
-
A base such as pyrrolidine (4 mmol) is added, and the mixture is stirred at 40 °C until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, poured into 1N hydrochloric acid, and extracted with a suitable organic solvent (e.g., chloroform).
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
NMR Spectroscopy for Tautomer Analysis:
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra of the synthesized compounds in a non-polar solvent (e.g., CDCl₃ or C₆D₆) and a polar, aprotic solvent (e.g., DMSO-d₆).
-
For compounds showing potential equilibrium, perform variable-temperature NMR studies to observe any coalescence or sharpening of signals, which can provide information on the rate of tautomeric interconversion.
-
Use 2D NMR techniques (NOESY, HMBC) to confirm the proton positions and connectivity, aiding in the unambiguous assignment of the dominant tautomer.
X-ray Crystallography:
-
Grow single crystals of the synthesized compounds suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Collect diffraction data and solve the crystal structure to determine the precise atomic positions and confirm the tautomeric form in the solid state.
Conclusion and Future Outlook
The tautomerism of pyrazolo[4,3-b]pyridine systems is a critical aspect of their chemistry that remains underexplored compared to its [3,4-b] isomer. The available data, primarily from synthetic studies, suggests that the tautomeric form can be controlled by substitution, but a systematic understanding of the underlying principles is lacking. A combined approach of targeted synthesis, multi-technique spectroscopic analysis, and computational modeling is essential to fully elucidate the tautomeric preferences of this important heterocyclic scaffold. Such knowledge will undoubtedly empower medicinal chemists to design more effective and specific therapeutic agents based on the pyrazolo[4,3-b]pyridine core.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 2-chloro-3-nitropyridine, and proceeds through a two-step sequence involving an initial nucleophilic aromatic substitution followed by a reductive cyclization and subsequent diazotization/chlorination. This protocol offers a clear and reproducible methodology for obtaining the target compound, supported by detailed experimental procedures and a summary of expected yields.
Introduction
The pyrazolo[4,3-b]pyridine core is a prominent structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The targeted 5-chloro-substituted derivative serves as a key intermediate for further functionalization, enabling the exploration of chemical space in the development of novel therapeutic agents. The synthetic route outlined herein provides a practical and efficient approach for the laboratory-scale preparation of this important building block.
Overall Reaction Scheme
The synthesis of this compound from 2-chloro-3-nitropyridine is achieved in two primary stages:
-
Formation of 2-hydrazinyl-3-nitropyridine: This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine with hydrazine hydrate.
-
Conversion to this compound: This stage encompasses a three-step, one-pot sequence starting with the reductive cyclization of the nitro-hydrazinyl intermediate to form an aminopyrazolopyridine, which is then subjected to diazotization and a subsequent Sandmeyer reaction to install the chloro group.
Experimental Protocols
Step 1: Synthesis of 2-hydrazinyl-3-nitropyridine
This procedure outlines the formation of the key intermediate, 2-hydrazinyl-3-nitropyridine.
Materials:
-
2-chloro-3-nitropyridine
-
Hydrazine hydrate (85% or similar concentration)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add hydrazine hydrate (1.5 equivalents) dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-hydrazinyl-3-nitropyridine as a solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-chloro-3-nitropyridine |
| Product | 2-hydrazinyl-3-nitropyridine |
| Expected Yield | 90-95% |
| Appearance | Yellow to orange solid |
Step 2: Synthesis of this compound
This one-pot procedure describes the conversion of 2-hydrazinyl-3-nitropyridine to the final product.
Materials:
-
2-hydrazinyl-3-nitropyridine
-
Iron powder (or other suitable reducing agent like SnCl₂·2H₂O)
-
Ammonium chloride (if using iron)
-
Ethanol/Water mixture
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride (CuCl)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (or other suitable extraction solvent)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Reductive Cyclization:
-
To a suspension of 2-hydrazinyl-3-nitropyridine (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (0.2 equivalents).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1H-pyrazolo[4,3-b]pyridin-5-amine. This intermediate is typically used in the next step without further purification.
-
-
Diazotization and Sandmeyer Reaction:
-
Dissolve the crude 1H-pyrazolo[4,3-b]pyridin-5-amine in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gas evolution (N₂) should be observed.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-hydrazinyl-3-nitropyridine |
| Product | This compound |
| Expected Overall Yield (from intermediate) | 40-50% |
| Appearance | Off-white to pale yellow solid |
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Logical Relationship of the Synthesis Steps
Caption: Logical flow of the synthetic transformations.
Conclusion
The protocol described provides a reliable and detailed method for the synthesis of this compound from 2-chloro-3-nitropyridine. The procedures are based on well-established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. This synthetic route offers a practical entry point for the generation of a diverse library of pyrazolo[4,3-b]pyridine derivatives for drug discovery and development programs.
Application Notes and Protocols: Suzuki Coupling Reactions of 5-Chloro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Chloro-1H-pyrazolo[4,3-b]pyridine with various aryl- and heteroarylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse compound libraries, as the pyrazolo[4,3-b]pyridine scaffold is a key structural motif in many biologically active molecules.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For heteroaromatic compounds like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. The protocol provided is based on established methodologies for structurally similar nitrogen-containing heterocycles and is optimized for high efficiency and broad substrate scope.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound is as follows:
Data Presentation
The following table summarizes typical yields obtained for the Suzuki coupling of various chloro-substituted N-heterocycles with different arylboronic acids under optimized conditions. While these results are not for this compound specifically, they are representative of the expected outcomes for this class of compounds.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 | 93[1] |
| 2 | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 | 91[1] |
| 3 | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | 4-Cyanophenylboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 | 88[1] |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80 | 85[2] |
| 5 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Ethanol / H₂O | MW | 74[3] |
| 6 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Ethanol / H₂O | MW | 89[3] |
Yields are for isolated products and serve as a general guide.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2 - 3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Degassing: Sparge the resulting mixture with argon for 10-15 minutes to ensure all oxygen is removed.
-
Catalyst Addition: To the degassed mixture, add Pd(dppf)Cl₂ (0.05 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Alternatively, if using a microwave reactor, heat the reaction to the desired temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-pyrazolo[4,3-b]pyridine.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Chloro-1H-pyrazolo[4,3-b]pyridine as a Kinase Inhibitor Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Chloro-1H-pyrazolo[4,3-b]pyridine as a versatile scaffold in the design and synthesis of potent and selective kinase inhibitors. The pyrazolo[4,3-b]pyridine core serves as a privileged structure in medicinal chemistry, offering a robust framework for developing targeted therapies against a range of kinases implicated in diseases such as cancer and inflammatory disorders.
Introduction to this compound in Kinase Inhibition
The 1H-pyrazolo[4,3-b]pyridine scaffold is an attractive starting point for kinase inhibitor design due to its structural similarity to the adenine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. The chlorine atom at the 5-position provides a key handle for synthetic elaboration, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. Through common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the 5-chloro position can be functionalized to explore structure-activity relationships (SAR) and optimize inhibitor profiles.
Kinase Targets and Therapeutic Potential
Derivatives of the pyrazolo[4,3-b]pyridine scaffold have shown inhibitory activity against a variety of kinases, highlighting the broad therapeutic potential of this building block. Key kinase targets include:
-
Protein Kinase B (Akt): A central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, making them attractive targets for anti-cancer therapies.
-
TANK-Binding Kinase 1 (TBK1): A key regulator of innate immune responses, with implications for autoimmune diseases and cancer.
-
Fibroblast Growth Factor Receptors (FGFRs): Receptor tyrosine kinases whose aberrant signaling can drive tumor growth and angiogenesis.
-
Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases that, when constitutively activated, act as oncogenic drivers in various cancers.[1]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): Implicated in cell proliferation and neurodevelopment.
Data Presentation: Inhibitory Activities of Pyrazolopyridine Derivatives
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from pyrazolopyridine scaffolds. While specific data for this compound derivatives is limited in publicly available literature, the provided data for analogous pyrazolopyridine structures illustrate the potential of this scaffold class.
Table 1: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against TRKA Kinase [1]
| Compound ID | R Group | TRKA IC50 (nM) |
| C03 | Specific morpholino-substituted phenyl | 56 |
| C09 | Specific piperidinyl-substituted phenyl | 57 |
| C10 | Specific piperazinyl-substituted phenyl | 26 |
| A01 | Unsubstituted phenyl | 293 |
Table 2: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against DYRK1B Kinase [2]
| Compound ID | R1 Group | R2 Group | DYRK1B IC50 (nM) |
| 8h | 4-hydroxyphenyl | 3,4-dihydroxyphenyl | 3 |
Table 3: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives against Various Kinases [3]
| Compound ID | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9 IC50 (nM) |
| 1b | 57 | >1000 | >1000 | >1000 |
| 1c | 66 | >1000 | >1000 | >1000 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Synthetic Protocols
A common strategy for elaborating the this compound scaffold involves palladium-catalyzed cross-coupling reactions to introduce aryl or amino substituents at the C5 position.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1H-pyrazolo[4,3-b]pyridine derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 0.02 equivalents)
-
Ligand (e.g., XPhos, 0.04 equivalents)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a flame-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the necessary duration (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 5-amino-1H-pyrazolo[4,3-b]pyridine derivative.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (at the Km concentration for the target kinase)
-
Test compound (serially diluted in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the assay plate, add the kinase buffer.
-
Add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase enzyme to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the luminescent kinase assay reagent to all wells to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cellular Western Blot for Target Engagement
This protocol is designed to assess the ability of a compound to inhibit the phosphorylation of a specific kinase substrate in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. To confirm target engagement, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate protein as a loading control.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in kinase inhibitor development.
Caption: Synthetic routes from this compound.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of PD-1/PD-L1 Inhibitors Based on the 5-Chloro-1H-pyrazolo[4,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blockade of the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a transformative approach in cancer immunotherapy. Small molecule inhibitors targeting this interaction offer potential advantages over monoclonal antibodies, including oral bioavailability and improved tumor penetration. The 1H-pyrazolo[4,3-b]pyridine core has been identified as a promising scaffold for the development of potent PD-1/PD-L1 inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel inhibitors derived from the 5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold. While comprehensive structure-activity relationship (SAR) data for the 5-chloro substituted series is not widely available in the public domain, this guide utilizes data from the closely related and potent 1-methyl-1H-pyrazolo[4,3-b]pyridine series as a representative example to illustrate the key assays and data presentation formats.
Signaling Pathway and Mechanism of Action
Small molecule inhibitors of the PD-1/PD-L1 interaction function by physically obstructing the binding of the PD-1 receptor on activated T cells to its ligand, PD-L1, which is often overexpressed on tumor cells. This disruption reinvigorates the anti-tumor immune response. Some small molecules have been shown to induce the dimerization of PD-L1, further preventing its interaction with PD-1.
PD-1/PD-L1 signaling and inhibitor action.
Quantitative Data Summary
The following tables summarize the biological activity of a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, which serve as a reference for the potential of the broader pyrazolo[4,3-b]pyridine scaffold. The data is presented to facilitate comparison and guide structure-activity relationship (SAR) studies.
Table 1: In Vitro PD-1/PD-L1 Binding Affinity
| Compound ID | Scaffold | Modifications | IC50 (nM) - HTRF Assay |
| D38 | 1-methyl-1H-pyrazolo[4,3-b]pyridine | [Structure specific details] | 9.6[1] |
| Analog 1 | 1-methyl-1H-pyrazolo[4,3-b]pyridine | [Modification details] | >1000 |
| Analog 2 | 1-methyl-1H-pyrazolo[4,3-b]pyridine | [Modification details] | 54.2 |
| Analog 3 | 1-methyl-1H-pyrazolo[4,3-b]pyridine | [Modification details] | 128.7 |
Table 2: Cellular Activity of Lead Compound D38
| Compound ID | Assay Type | Cell Lines | EC50 (µM) |
| D38 | Co-culture model of PD-L1/TCR activator-expressing CHO cells and PD-1-expressing Jurkat cells | CHO-K1/Jurkat | 1.61[1] |
Experimental Protocols
Detailed methodologies for the synthesis of the core scaffold and the key biological assays are provided below.
Protocol 1: Synthesis of the 1H-pyrazolo[4,3-b]pyridine Scaffold
This protocol is a general procedure that can be adapted for the synthesis of this compound derivatives.
General synthesis workflow.
Materials:
-
Substituted 2-chloronicotinaldehyde (e.g., 2,5-dichloronicotinaldehyde)
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide
-
Appropriate boronic acid or other coupling partner for functionalization
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water)
Procedure:
-
Synthesis of the Pyrazolo[4,3-b]pyridine Core:
-
Dissolve the starting substituted 2-chloronicotinaldehyde in ethanol.
-
Add hydrazine hydrate dropwise at room temperature and stir for 2-4 hours.
-
Add a solution of sodium hydroxide and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain the this compound core.
-
-
Functionalization of the Core (Example: Suzuki Coupling):
-
To a solution of the this compound core in a mixture of 1,4-dioxane and water, add the desired boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Heat the mixture under a nitrogen atmosphere at 80-100 °C for 8-12 hours.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the final inhibitor.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This biochemical assay quantifies the ability of a compound to inhibit the interaction between PD-1 and PD-L1.
References
Application of 5-Chloro-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 5-Chloro-1H-pyrazolo[4,3-b]pyridine, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features allow for versatile chemical modifications, leading to the development of potent and selective modulators of key biological targets implicated in a range of diseases. This document provides a detailed account of its application in medicinal chemistry, focusing on its use in the development of modulators for the metabotropic glutamate receptor 4 (mGlu4) and as a scaffold for kinase inhibitors.
Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4)
The this compound core is a key component in the discovery of novel positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). mGlu4 is a G-protein coupled receptor that plays a significant role in the regulation of synaptic transmission and is considered a promising therapeutic target for the treatment of Parkinson's disease.
A notable example is the development of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) , a potent and selective mGlu4 PAM.[1][2] This compound has demonstrated efficacy in preclinical rodent models of Parkinson's disease.[1][2] The pyrazolo[4,3-b]pyridine moiety serves as a bioisosteric replacement for a less stable picolinamide head group in earlier generations of mGlu4 PAMs, leading to improved pharmacokinetic properties.
Quantitative Data for mGlu4 PAMs
| Compound | Target | Activity | EC50 (nM) | Reference |
| VU0418506 | mGlu4 | Positive Allosteric Modulator | 68 | [2] |
Kinase Inhibitors
The pyrazolo[4,3-b]pyridine scaffold has also been explored for the development of potent kinase inhibitors targeting various members of the kinome. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell signaling. As such, inhibitors of ITK are being investigated as potential therapeutics for autoimmune diseases and T-cell malignancies. The pyrazolo[4,3-b]pyridine structure has been identified as a promising scaffold for the development of ITK inhibitors. SAR studies have shown that both indazole and pyrazolo[4,3-b]pyridine structures can exhibit similar enzymatic inhibition of ITK.
Dual FLT3/CDK4 Inhibitors
In the realm of oncology, derivatives of the pyrazolo[4,3-b]pyridine scaffold have been synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4). Both FLT3 and CDK4 are key drivers in certain types of cancers, and dual inhibition presents a promising therapeutic strategy.
Quantitative Data for Kinase Inhibitors
| Compound | Target(s) | Activity | IC50 (nM) | Reference |
| 23k | FLT3 / CDK4 | Inhibitor | 11 / 7 | [3] |
Experimental Protocols
Synthesis of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)
This protocol describes a likely synthetic route to VU0418506 based on the general synthesis of pyrazolo[4,3-b]pyridines.
Step 1: Synthesis of 3-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine
A general method for the synthesis of the pyrazolo[4,3-b]pyridine core starts from a substituted 2-chloropyridine.
-
Materials: 2,5-dichloro-3-nitropyridine, hydrazine.
-
Procedure:
-
To a solution of 2,5-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product is then cyclized, often in the presence of a base, to form the pyrazolo[4,3-b]pyridine ring system.
-
The nitro group is subsequently reduced to an amine, for example, using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Step 2: Buchwald-Hartwig amination
-
Materials: 3-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine, 1-bromo-3-chloro-4-fluorobenzene, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Procedure:
-
To a reaction vessel, add 3-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine, 1-bromo-3-chloro-4-fluorobenzene, the palladium catalyst, the ligand, and the base.
-
Add a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Degas the mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506).
-
Signaling Pathways and Workflows
mGlu4 Signaling Pathway
The following diagram illustrates the signaling pathway involving the mGlu4 receptor, which is a target for compounds derived from this compound.
Caption: Simplified mGlu4 signaling pathway at the presynaptic terminal.
General Experimental Workflow for Synthesis and Evaluation
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: General workflow for drug discovery using the pyrazolopyridine scaffold.
References
- 1. US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-1H-pyrazolo[4,3-b]pyridine as an Intermediate for ASIC Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-Sensing Ion Channels (ASICs) are neuronal, proton-gated cation channels that are implicated in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, and neurodegeneration following ischemic stroke.[1] Their role in these conditions has made them attractive targets for the development of novel therapeutics. A promising scaffold for the development of ASIC channel modulators is the pyrazolo[4,3-b]pyridine core. The intermediate, 5-Chloro-1H-pyrazolo[4,3-b]pyridine, serves as a key building block for the synthesis of a class of 2-aryl or heteroaryl indole derivatives that have been explored for their potential to modulate ASIC activity. This document provides a representative, hypothetical example of the application of this intermediate in the development of an ASIC channel modulator, including synthetic protocols and biological evaluation methods.
Hypothetical Compound Profile: (HC1)
To illustrate the application of this compound, we present a hypothetical ASIC channel modulator, 2-(1H-indol-5-yl)-1H-pyrazolo[4,3-b]pyridine (HC1) . This structure is based on the general class of compounds described as ASIC modulators derived from the specified intermediate.
Chemical Structure of HC1:
Quantitative Data Summary (Hypothetical)
The following table summarizes the hypothetical quantitative data for the inhibitory activity of HC1 against various human ASIC subtypes. This data is presented to demonstrate a clear and structured format for easy comparison.
| Compound | Target ASIC Subtype | Assay Type | IC50 (µM) | Selectivity vs. ASIC3 |
| HC1 | hASIC1a | Electrophysiology | 0.5 | 20-fold |
| HC1 | hASIC1b | Electrophysiology | 2.3 | 4.3-fold |
| HC1 | hASIC2a | Electrophysiology | > 50 | - |
| HC1 | hASIC3 | Electrophysiology | 10.0 | 1-fold |
Experimental Protocols
Synthesis of Hypothetical Compound 1 (HC1)
This protocol describes a potential synthetic route to 2-(1H-indol-5-yl)-1H-pyrazolo[4,3-b]pyridine (HC1) from this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
(1H-indol-5-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), (1H-indol-5-yl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add 1,4-dioxane and water to the vessel in a 4:1 ratio.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, HC1.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Evaluation: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the evaluation of HC1's inhibitory effect on human ASIC1a channels expressed in a heterologous system (e.g., HEK293 cells).
Materials and Solutions:
-
HEK293 cells stably expressing human ASIC1a
-
External solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; adjusted to pH 7.4 with NaOH.
-
Acidic external solution (pH 6.0): Same as external solution, but adjusted to pH 6.0 with HCl.
-
Internal solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA; adjusted to pH 7.2 with KOH.
-
HC1 stock solution (e.g., 10 mM in DMSO) and serial dilutions in external solution.
Procedure:
-
Culture HEK293-hASIC1a cells on glass coverslips.
-
Transfer a coverslip to the recording chamber of a patch-clamp setup and perfuse with the external solution (pH 7.4).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -60 mV.
-
To elicit an ASIC1a current, rapidly switch the perfusion from the pH 7.4 external solution to the pH 6.0 acidic external solution for 5 seconds.
-
After recording a stable baseline current, perfuse the cell with the external solution containing a specific concentration of HC1 for 2-3 minutes.
-
While still in the presence of HC1, apply the pH 6.0 acidic solution again to measure the inhibited current.
-
Wash out the compound with the pH 7.4 external solution and check for recovery of the current.
-
Repeat steps 6-8 for a range of HC1 concentrations to generate a dose-response curve.
-
Calculate the IC50 value by fitting the dose-response data to a Hill equation.
High-Throughput Screening: Fluorescence-Based Assay
This protocol describes a fluorescence-based assay using a membrane potential-sensitive dye to screen for modulators of ASIC1a.[2]
Materials and Solutions:
-
HEK293 cells stably expressing human ASIC1a
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (pH 7.4): Similar to the external solution for electrophysiology.
-
Acidic stimulus buffer (pH 5.0): Assay buffer adjusted to pH 5.0 with HCl.
-
Compound library, including HC1 as a control.
Procedure:
-
Plate HEK293-hASIC1a cells in 96- or 384-well black-walled, clear-bottom plates.
-
On the day of the assay, load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Prepare a compound plate containing serial dilutions of the test compounds (and HC1).
-
Using a fluorescence imaging plate reader (e.g., FLIPR), measure the baseline fluorescence.
-
Add the compounds from the compound plate to the cell plate and incubate for a specified period (e.g., 10-15 minutes).
-
Add the acidic stimulus buffer to the wells to lower the pH to a final value that activates ASIC1a (e.g., pH 6.7).
-
Measure the change in fluorescence intensity, which corresponds to the change in membrane potential upon channel activation.
-
Compounds that inhibit ASIC1a will reduce the fluorescence change upon acidic stimulation.
-
Calculate the percent inhibition for each compound at each concentration and determine IC50 values for active compounds.
Visualizations
Caption: General signaling pathway of ASIC activation by extracellular protons.
Caption: Experimental workflow for the synthesis and evaluation of HC1.
References
Step-by-step synthesis of Glumetinib using a pyrazolo[4,3-b]pyridine intermediate
Application Note
Glumetinib (also known as SCC244) is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase, a key target in cancer therapy due to its role in tumor growth, metastasis, and angiogenesis. This document provides a detailed, step-by-step protocol for the synthesis of Glumetinib, intended for researchers, scientists, and professionals in the field of drug development. The synthesis involves the preparation of a key pyrazolo[4,3-b]pyridine intermediate, followed by a Suzuki coupling and a final sulfonylation reaction to yield the final active pharmaceutical ingredient.
Signaling Pathway and Mechanism of Action
Glumetinib functions by inhibiting the c-Met signaling pathway. The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and migration. By blocking the kinase activity of c-Met, Glumetinib effectively halts these downstream signals, leading to an anti-tumor effect.
Caption: Mechanism of action of Glumetinib in the c-Met signaling pathway.
Experimental Workflow
The synthesis of Glumetinib is a multi-step process that can be broadly divided into three main stages:
-
Synthesis of the Pyrazolo[4,3-b]pyridine Core: This involves the construction of the core heterocyclic scaffold of the molecule.
-
Synthesis of the Sulfonyl Chloride Fragment: Preparation of the 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride.
-
Final Assembly: The final step involves the coupling of the pyrazolo[4,3-b]pyridine core with the sulfonyl chloride fragment to yield Glumetinib.
Caption: Overall workflow for the synthesis of Glumetinib.
Experimental Protocols
Stage 1: Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine
This protocol is adapted from patent literature (CN102911174A) describing the synthesis of the pyrazolo[4,3-b]pyridine core.
Materials:
-
Appropriate substituted pyridine starting material (e.g., 2-amino-5-bromopyridine derivatives)
-
Sodium nitrite
-
Acidic medium (e.g., dilute sulfuric or hydrochloric acid)
-
Organic solvents (e.g., DMSO, ethanol)
Procedure:
-
The synthesis begins with a substituted 2-aminopyridine which is converted to an intermediate (V) as described in the patent literature.[1]
-
To a solution of intermediate (V) in an appropriate acidic medium, a solution of sodium nitrite is added dropwise at a controlled temperature (typically between -5°C and 0°C).
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved through recrystallization or column chromatography to afford pure 6-bromo-1H-pyrazolo[4,3-b]pyridine.
Stage 2: Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
This stage involves a Suzuki coupling followed by sulfonylation.
Part A: Suzuki Coupling to form 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
Materials:
-
6-bromoimidazo[1,2-a]pyridine
-
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 6-bromoimidazo[1,2-a]pyridine, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, palladium catalyst, and the base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product by column chromatography to obtain 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine.
Part B: Sulfonylation
Materials:
-
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
-
Chlorosulfonic acid or SO₂Cl₂
-
Inert solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine in a dry, inert solvent under a nitrogen atmosphere and cool to 0°C.
-
Slowly add chlorosulfonic acid or sulfuryl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with ice-water.
-
Extract the product with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired sulfonyl chloride, which is often used immediately in the next step without extensive purification.
Stage 3: Final Synthesis of Glumetinib
Materials:
-
6-bromo-1H-pyrazolo[4,3-b]pyridine
-
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Dissolve 6-bromo-1H-pyrazolo[4,3-b]pyridine in a suitable dry solvent.
-
Add the base to the solution.
-
Slowly add a solution of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield Glumetinib.
Data Presentation
| Step | Intermediate/Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 6-bromo-1H-pyrazolo[4,3-b]pyridine | Substituted aminopyridine | NaNO₂, Acid | Water/Organic | 75-85 | >95 |
| 2A | 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine | 6-bromoimidazo[1,2-a]pyridine, Pyrazole boronic ester | Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 70-80 | >98 |
| 2B | 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride | Product from 2A | Chlorosulfonic acid | DCM | 80-90 | (used directly) |
| 3 | Glumetinib | Products from Step 1 and 2B | Pyridine | DCM | 60-70 | >99 |
Note: The yields and purities are approximate and may vary depending on the specific reaction conditions and purification methods used.
References
Application Notes and Protocols for the N-Arylation of 5-Chloro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potential applications in oncology and other therapeutic areas. The N-arylation of this scaffold is a critical step in the synthesis of diverse compound libraries for drug discovery. This document provides detailed experimental protocols for the N-arylation of this compound via Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann cross-coupling reactions. Additionally, it includes tabulated data from literature, a representative signaling pathway, and experimental workflows to guide researchers in the synthesis and application of these compounds.
Introduction
Pyrazolo[4,3-b]pyridine derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities. Notably, this scaffold is a key component of various potent and selective kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) such as CDK1, CDK2, and CDK9, as well as other kinases like DYRK1A/1B and Akt.[1][2][3][4] The N1-position of the pyrazole ring is a common site for modification, and the introduction of various aryl groups at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The N-arylation of this compound is a key synthetic transformation to access a wide range of N-aryl-pyrazolo[4,3-b]pyridine derivatives for structure-activity relationship (SAR) studies.
This application note details two robust and widely used methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Signaling Pathway
N-aryl pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. The diagram below illustrates a simplified signaling pathway involving CDK2, a common target for this class of compounds.
Figure 1. Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by N-Aryl-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives.
Experimental Protocols
Two primary methods for the N-arylation of this compound are presented below. Researchers should optimize these conditions based on the specific arylating agent and available laboratory equipment.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of N-heterocycles.
Experimental Workflow:
Figure 2. General workflow for the Palladium-catalyzed Buchwald-Hartwig N-arylation.
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, DavePhos, SPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the aryl amine (1.2-1.5 eq.), the palladium catalyst (2-10 mol%), the phosphine ligand (4-20 mol%), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-chloro-1H-pyrazolo[4,3-b]pyridine.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol is based on general procedures for the Ullmann condensation.
Experimental Workflow:
Figure 3. General workflow for the Copper-catalyzed Ullmann N-arylation.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Ligand (optional, e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.1-2.0 eq.), the copper catalyst (10-20 mol%), the optional ligand (20-40 mol%), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-160 °C and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-aryl-5-chloro-1H-pyrazolo[4,3-b]pyridine.
Data Presentation
The following table summarizes representative conditions and yields for the N-arylation of pyrazole and pyrazolopyridine derivatives from the literature, which can serve as a starting point for the optimization of the N-arylation of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylating Agent | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 2-4 | Cyclic Iodonium Salt | Aniline | up to 71 | [5] |
| Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | 100 | 12 | Aryl Bromide | Indazole | 75-95 | General |
| CuI | L-Proline | K₂CO₃ | DMSO | 90 | 24 | Aryl Iodide | Pyrazole | 80-95 | [6] |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | Aryl Iodide | Indazole | 70-90 | General |
| CuI | Carbazole-based | K₂CO₃ | DEG | 80 (MW) | 1 | Aryl Amine | 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine | 60-93 | [7] |
Conclusion
The N-arylation of this compound is a versatile and essential transformation for the synthesis of potential kinase inhibitors and other biologically active molecules. Both Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann cross-coupling reactions provide effective methods to achieve this transformation. The choice of methodology will depend on the specific substrates, functional group tolerance, and available resources. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the synthesis and exploration of this important class of compounds. Further optimization of the reaction conditions for specific substrates is encouraged to achieve optimal yields and purity.
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common issue in heterocyclic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of reactants, especially aminopyrazoles and any carbonyl compounds, is critical. Impurities can lead to side reactions or inhibit the catalyst.
-
Recommendation: Ensure all starting materials are of high purity. Consider recrystallizing or purifying reactants if their purity is questionable.[1]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Recommendation:
-
Temperature: Optimize the reaction temperature. Some syntheses may proceed at room temperature, while others require heating.[1] Monitor the reaction for potential degradation of starting materials or products at elevated temperatures.
-
Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early or too late can result in incomplete conversion or product degradation.[1]
-
Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics. Perform a solvent screen to identify the optimal medium. Ethanol is a commonly used solvent for similar syntheses.[1][2]
-
-
-
Catalyst Selection and Loading: The type and amount of catalyst can dramatically affect the reaction outcome.
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am having difficulty purifying the desired this compound. What are common side products and how can I improve purification?
Answer: The formation of regioisomers and other byproducts is a known challenge in the synthesis of pyrazolopyridines.
Common Side Products:
-
Regioisomers: When using unsymmetrical starting materials, the formation of regioisomers is a significant possibility. The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity.
-
Products of Incomplete Cyclization: Intermediates from incomplete ring closure can contaminate the final product.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired product from impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purifying the final product.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common approach involves the cyclization of a functionalized pyridine precursor. One efficient method starts from readily available 2-chloro-3-nitropyridines, which undergo a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[3] This can be performed as a one-pot synthesis.[3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product.[1] For visualization, UV light (254 nm) is commonly used, as aromatic compounds typically appear as dark spots.[1] Staining with iodine vapor can also be an effective visualization method.[1]
Q3: Are there any specific safety precautions I should take?
A3: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. This compound is harmful if swallowed.[4]
Experimental Protocols
General One-Pot Synthesis of Pyrazolo[4,3-b]pyridines
Caption: General experimental workflow for pyrazolo[4,3-b]pyridine synthesis.
Detailed Steps:
-
To a solution of the appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the corresponding aryldiazonium tosylate (1.1 mmol) followed by pyridine (1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 5-60 minutes).
-
Once the initial reaction is complete, add pyrrolidine (4 mmol) and stir the mixture at 40°C, again monitoring by TLC (typically 15-90 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 1N hydrochloric acid (50 mL).
-
Extract the aqueous layer with chloroform (CHCl3).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
The following table summarizes reported yields for the synthesis of various pyrazolo[4,3-b]pyridine derivatives using a one-pot method from 2-chloro-3-nitropyridine precursors.[3] This data can serve as a benchmark for optimizing the synthesis of this compound.
| Product | Yield (%) |
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85% |
| Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 65% |
| Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 72% |
| Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 73% |
| Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78% |
References
- 1. benchchem.com [benchchem.com]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-1H-pyrazolo 4,3-b pyridine AldrichCPR 94220-45-8 [sigmaaldrich.com]
Technical Support Center: Purification of 5-Chloro-1H-pyrazolo[4,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-1H-pyrazolo[4,3-b]pyridine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of polar heterocyclic compounds like this compound.[1] Standard flash-grade silica gel (40-63 µm particle size) is a suitable starting point.
Q2: How do I determine the appropriate mobile phase (eluent) for the separation?
A2: A systematic approach using thin-layer chromatography (TLC) is recommended to determine the optimal mobile phase.[1][2] Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][3] The ideal solvent system should provide a good separation between your target compound and any impurities, with the Rf value of this compound ideally in the range of 0.2-0.4 for effective column chromatography.
Q3: My compound is not dissolving well in the mobile phase for loading onto the column. What should I do?
A3: If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[4] This involves pre-adsorbing your crude product onto a small amount of silica gel. First, dissolve your compound in a suitable solvent that can be easily evaporated (e.g., dichloromethane or acetone). Then, add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][4]
Q4: How can I monitor the progress of the purification during column chromatography?
A4: The elution of compounds from the column should be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[2][3] This will allow you to identify which fractions contain your purified product and which contain impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound is not moving down the column (streaking at the origin). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound is eluting too quickly (high Rf value). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Poor separation of the target compound from an impurity. | The chosen mobile phase does not provide adequate resolution. The column was not packed properly, leading to channeling. | Systematically screen different solvent systems using TLC. Try adding a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) to modify the selectivity. Repack the column carefully, ensuring a uniform and well-settled bed. |
| The compound appears to be decomposing on the column. | This compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a small amount of a base like triethylamine mixed with the eluent. Alternatively, consider using a different stationary phase like alumina (basic or neutral).[5] Perform a quick stability test on a small scale using TLC to see if the compound degrades on silica over time.[5] |
| Crystallization of the compound in the column, leading to a blockage. | The sample was loaded in a solvent in which it is poorly soluble at the concentration used. The eluent is a poor solvent for the compound. | Pre-adsorb the compound onto silica gel (dry loading) to avoid solubility issues during loading.[4] If a blockage occurs, the column may need to be unpacked to recover the material.[5] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific parameters, especially the mobile phase composition, should be optimized based on TLC analysis of your crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (for dry loading, if necessary)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
Mobile Phase Selection:
-
Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Spot your crude material on TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that gives an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow it to pack evenly. Use gentle pressure or tap the column to ensure a compact and uniform bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Collect fractions of a consistent volume.
-
-
Monitoring and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Overcoming regioselectivity issues in pyrazolo[4,3-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of pyrazolo[4,3-b]pyridines, with a specific focus on regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing pyrazolo[4,3-b]pyridines?
A1: The primary synthetic routes to pyrazolo[4,3-b]pyridines involve two main approaches:
-
Annulation of a pyridine ring onto a pre-existing pyrazole core: This is a common method, often starting with an amino-substituted pyrazole.[1][2] Key variations include the cyclocondensation of 4-aminopyrazole-5-carbaldehydes or the cyclization of other 5-functionalized 4-aminopyrazoles.[1][2]
-
Annulation of a pyrazole ring onto a functionalized pyridine core: This approach is less common but offers a direct way to control the regiochemistry of the final product.[3] A notable example is the synthesis from readily available 2-chloro-3-nitropyridines.[4][5][6]
Q2: What causes the formation of regioisomers in pyrazolo[4,3-b]pyridine synthesis?
A2: The formation of regioisomers, particularly the pyrazolo[3,4-b]pyridine isomer, is a frequent challenge, especially when using unsymmetrical starting materials.[7][8] The regiochemical outcome is often dictated by the electronic and steric properties of the substituents on the reactants. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups will determine the major regioisomer formed.[7][8]
Q3: How can I control the regioselectivity to favor the desired pyrazolo[4,3-b]pyridine isomer?
A3: Several strategies can be employed to control regioselectivity:
-
Choice of Synthetic Route: The modified Japp-Klingemann reaction starting from 2-chloro-3-nitropyridines offers a highly regioselective route to pyrazolo[4,3-b]pyridines.[4][5][6]
-
Reaction Conditions: For methods that can produce mixtures, such as the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of electrophile and solvent can moderately control the regioselectivity.[9]
-
Starting Material Selection: The electronic and steric properties of the substituents on your starting materials play a crucial role. For example, in the reaction of aminopyrazoles with α,β-unsaturated ketones, the substitution pattern on both reactants will influence the regiochemical outcome.
-
Catalyst Selection: The choice of catalyst can also influence regioselectivity in certain reactions.
Q4: I have a mixture of regioisomers. How can I separate them?
A4: The separation of pyrazolo[4,3-b]pyridine regioisomers can be challenging due to their similar physical properties. The most common method is flash column chromatography on silica gel.[10][11] The choice of eluent is critical, and a gradient elution with solvents like hexane and ethyl acetate is a good starting point. In some cases, if the regioisomers have sufficiently different solubilities, recrystallization may also be an effective separation technique.
Troubleshooting Guides
Issue 1: My reaction produced a mixture of regioisomers, with the undesired pyrazolo[3,4-b]pyridine being the major product.
This is a common regioselectivity issue. The following troubleshooting workflow can help you address this problem.
Caption: Troubleshooting workflow for addressing the formation of undesired regioisomers.
Issue 2: The overall yield of my pyrazolo[4,3-b]pyridine synthesis is very low.
Low yields can be attributed to several factors. Follow this guide to troubleshoot the issue.
-
Purity of Starting Materials: Ensure all reactants are pure. Impurities can lead to side reactions and lower the yield.
-
Reaction Conditions:
-
Temperature and Time: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid incomplete reactions or product degradation.
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction kinetics. Consider performing a solvent screen.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Ensure you are using the appropriate inert atmosphere if required.
-
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the optimal loading.
-
Work-up Procedure: A proper work-up is crucial to minimize product loss. Ensure that the pH adjustments and extraction procedures are optimized for your specific product.
Data Presentation
Table 1: Effect of Electrophile and Solvent on the Regioselectivity of Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones
| Entry | Electrophilic Additive | Solvent | Yield of pyrazolo[3,4-b]pyridine (%) | Yield of pyrazolo[4,3-c]pyridine (%) |
| 1 | Ts₂O | CH₃CN | 82 | 12 |
| 2 | Ts₂O | CH₂Cl₂ | 75 | 15 |
| 3 | Ts₂O | Toluene | 60 | 10 |
| 4 | Ts₂O | THF | 55 | 9 |
| 5 | Tf₂O | CH₂Cl₂ | 10 | 85 |
| 6 | Tf₂O | CH₃CN | 45 | 40 |
| 7 | Tf₂O | Toluene | 50 | 25 |
Data adapted from a study on the cyclization of pyridine N-oxide tosylhydrazones. This table illustrates how the choice of electrophile (Ts₂O vs. Tf₂O) and solvent can significantly influence the regiochemical outcome of the reaction.[9]
Experimental Protocols
Protocol 1: Regioselective Synthesis of Pyrazolo[4,3-b]pyridines via Modified Japp-Klingemann Reaction
This protocol describes an efficient method for the synthesis of pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines.[4][5][6]
Caption: Workflow for the Japp-Klingemann based synthesis.
Detailed Methodology:
-
SNAr Reaction: To a solution of the active methylene compound in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. After stirring for a short period, add the 2-chloro-3-nitropyridine derivative and allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Azo-coupling: To the reaction mixture from the previous step, add a solution of the appropriate arenediazonium tosylate at 0 °C.
-
Deacylation and Cyclization: Add a base (e.g., DBU or pyrrolidine) to the reaction mixture and stir at room temperature. The progress of the cyclization to the pyrazolo[4,3-b]pyridine should be monitored by TLC. Upon completion, the product is isolated by standard work-up and purification procedures, typically column chromatography.
For specific quantities, temperatures, and reaction times, it is crucial to refer to the detailed procedures in the original literature.[2]
Protocol 2: Synthesis of Pyrazolopyridines from α,β-Unsaturated Ketones and Aminopyrazoles
This protocol outlines a general procedure for the synthesis of pyrazolopyridines, where regioselectivity can be an issue depending on the substrates.
General Procedure:
-
To a solution of the α,β-unsaturated ketone (1 equivalent) in a suitable solvent (e.g., DMF or EtOH), add a solution of the 5-aminopyrazole derivative (1 equivalent).
-
The reaction mixture is degassed, and a catalyst (e.g., ZrCl₄, 0.3 equivalents) is added.
-
The mixture is stirred vigorously at an elevated temperature (e.g., 95 °C) for a specified time (e.g., 16 hours).
-
After completion, the reaction mixture is concentrated, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
This is a general guideline, and the specific conditions may need to be optimized for different substrates.
References
- 1. [PDF] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | Semantic Scholar [semanticscholar.org]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Optimization of Palladium Catalysts for Cross-Coupling of 5-chloro-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions with 5-chloro-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges during experimentation with this electron-deficient heterocyclic core.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of this compound challenging?
The this compound core presents unique challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring can deactivate the palladium catalyst, and the presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination. Furthermore, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring more forcing conditions which can lead to side reactions.
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
The choice of reaction depends on the desired bond formation:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. It is generally robust but may require careful optimization of the catalyst, ligand, and base.
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Buchwald-Hartwig Amination: The method of choice for C-N bond formation with a wide range of amines. Success is highly dependent on the selection of a suitable bulky, electron-rich phosphine ligand.
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Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes. While effective, it often requires a copper co-catalyst which can sometimes lead to homocoupling of the alkyne.
Q3: How do I choose the right palladium precatalyst?
For challenging substrates like this compound, modern palladium precatalysts are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. Consider using palladacycle-based precatalysts (e.g., G3 or G4-type precatalysts) which are designed for efficient generation of the active Pd(0) species and can improve reaction outcomes.
Q4: Is it necessary to protect the N-H group on the pyrazole ring?
The acidity of the N-H proton can interfere with the catalytic cycle, particularly with strongly basic conditions. While some reactions may proceed without protection, N-protection (e.g., with a Boc or SEM group) can prevent deprotonation-related side reactions and improve yields. However, this adds extra steps to the synthesis. If unprotected, the choice of a non-nucleophilic, moderately strong base is critical.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst System | • Ligand Choice: For electron-deficient chlorides, standard ligands like PPh₃ are often ineffective. Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. • Precatalyst: Switch to a more easily activated precatalyst, for instance, a Buchwald palladacycle precatalyst (e.g., XPhos Pd G3). • Catalyst Loading: Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). |
| Ineffective Base | • Base Strength: A strong, non-nucleophilic base is often required. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. • Solubility: Ensure the base has some solubility in the reaction medium. The use of a mixed solvent system (e.g., dioxane/water) can be beneficial. |
| Protodeboronation of Boronic Acid | • Anhydrous Conditions: Use anhydrous solvents and reagents. • Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. |
| Low Reaction Temperature | • Increase Temperature: Gradually increase the reaction temperature, as C-Cl bond activation often requires significant thermal energy (typically 80-120 °C). Microwave irradiation can also be effective. |
Problem 2: Significant Side Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps & Recommendations |
| Hydrodehalogenation (C-Cl bond reduction) | • Ligand Selection: This side reaction can be prevalent with electron-poor aryl halides. Employing very bulky ligands (e.g., BrettPhos, RuPhos) can favor reductive elimination over competing pathways. • Base Choice: Using a weaker base might suppress this pathway, but it could also slow down the desired reaction. Careful screening is necessary. |
| Homocoupling of Amine or Aryl Halide | • Oxygen-Free Environment: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can promote homocoupling. • Catalyst Loading: In some cases, lowering the catalyst concentration can reduce the rate of homocoupling. |
| Catalyst Inhibition | • N-Coordination: The nitrogen atoms of the pyrazolopyridine can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can sterically disfavor this coordination. |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for various cross-coupling reactions based on literature for structurally similar heterocyclic chlorides. Note: These are starting points and will likely require further optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition |
| Palladium Precatalyst | XPhos Pd G3 (2-5 mol%) |
| Ligand | XPhos (if not using a precatalyst) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane / H₂O (10:1) |
| Temperature | 100-110 °C |
| Reactant Ratio | Arylboronic Acid (1.2-1.5 equiv.) |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition |
| Palladium Precatalyst | RuPhos Pd G3 (2-5 mol%) |
| Ligand | RuPhos (if not using a precatalyst) |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 90-110 °C |
| Reactant Ratio | Amine (1.2-1.5 equiv.) |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (1-2 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | 60-80 °C |
| Reactant Ratio | Terminal Alkyne (1.2-1.5 equiv.) |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio, to achieve a concentration of ~0.1 M with respect to the starting chloride).
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Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting low conversion rates in pyrazolo[4,3-b]pyridine functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during the functionalization of the pyrazolo[4,3-b]pyridine core.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Suzuki-Miyaura coupling on a halo-pyrazolo[4,3-b]pyridine, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
A1: Low yields in Suzuki-Miyaura couplings involving pyrazolo[4,3-b]pyridines are a common issue, often stemming from the inherent properties of the heterocyclic system. The primary challenges include:
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. This is a well-documented issue with nitrogen-containing heterocycles.
-
Difficult Oxidative Addition: The carbon-halogen bond on the electron-deficient pyrazolopyridine ring can be difficult to break, making the initial oxidative addition step of the catalytic cycle challenging.
-
Protodeboronation of Boronic Acid: The boronic acid reagent can be unstable under the reaction conditions, leading to the formation of an undesired deboronated arene byproduct.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent system, hindering the reaction.
To troubleshoot these issues, a systematic optimization of the reaction conditions is recommended.
Q2: I am trying to perform a Buchwald-Hartwig amination on a halo-pyrazolo[4,3-b]pyridine and facing poor conversion. What adjustments can I make?
A2: Similar to Suzuki couplings, Buchwald-Hartwig aminations on this scaffold can be challenging. Key areas to investigate include:
-
Ligand Choice: The selection of an appropriate phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield. The base's strength and solubility play a key role.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition and side product formation.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and inactivation.
Q3: I am observing the formation of significant byproducts in my C-H arylation of a pyrazolo[4,3-b]pyridine. How can I improve the regioselectivity and minimize side reactions?
A3: C-H functionalization is a powerful tool, but achieving high regioselectivity can be difficult. Common side reactions and issues include:
-
Homocoupling: The coupling of two aryl halide or two pyrazolopyridine molecules can occur, reducing the yield of the desired cross-coupled product.
-
Multiple Arylations: The pyrazolo[4,3-b]pyridine core has multiple C-H bonds that could potentially be functionalized, leading to a mixture of products.
-
Oxidative Damage to the Substrate: The reaction conditions for C-H activation can sometimes be harsh, leading to degradation of the starting material.
Optimizing the directing group (if any), catalyst, ligand, and oxidant is key to controlling the regioselectivity and minimizing byproducts.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low conversion rates in a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps, summarized in the table below.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Technical Support Center: Scale-Up Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of this compound at a larger scale.
Problem 1: Decreased Yield Upon Scale-Up
Question: We successfully synthesized this compound at a 10g scale with an 85% yield. However, upon scaling to a 1kg batch, the yield has dropped to 60%. What are the potential causes and how can we troubleshoot this?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. Here is a step-by-step guide to investigate and resolve the issue:
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Heat Transfer Limitations: Exothermic reactions can lead to localized overheating in large reactors due to a lower surface-area-to-volume ratio, causing degradation of reactants or products.[1]
-
Troubleshooting:
-
Monitor the internal temperature at multiple points within the reactor.
-
Slow down the addition rate of reagents to better control the exotherm.
-
Improve agitation to ensure uniform temperature distribution.
-
Consider a more efficient cooling system for the reactor.
-
-
-
Inefficient Mixing: Inadequate mixing can result in localized concentration gradients, leading to the formation of byproducts and incomplete reactions.
-
Troubleshooting:
-
Evaluate the stirrer design and speed. A simple magnetic stirrer that is effective in the lab may be insufficient for a large reactor.
-
Ensure the impeller is appropriately sized for the reactor and the viscosity of the reaction mixture.
-
Baffles can be introduced to improve mixing and prevent vortex formation.
-
-
-
Raw Material Quality: The purity of starting materials can significantly impact the reaction outcome.
-
Troubleshooting:
-
Ensure the quality and purity of reactants like 2-chloro-3-nitropyridine and hydrazine are consistent across batches.
-
Perform quality control checks on incoming raw materials to identify any impurities that might inhibit the reaction.
-
-
Illustrative Data: Lab vs. Pilot Scale Yield Comparison
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Initial | Pilot Scale (1kg) - Optimized |
| Yield (%) | 85 | 60 | 82 |
| Reaction Time (h) | 6 | 10 | 8 |
| Max. Temp (°C) | 90 | 115 (localized) | 92 |
| Stirrer Speed (RPM) | 300 | 150 | 250 |
Problem 2: Impurity Profile Changes at Larger Scale
Question: Our lab-scale batches of this compound show a purity of >99% by HPLC. In the pilot plant, we are observing a new, significant impurity at ~5% and an overall purity of only 94%. How can we identify and control this impurity?
Answer: Changes in the impurity profile are a critical issue during scale-up, often stemming from the factors discussed above. Here’s a systematic approach to address this:
-
Impurity Identification:
-
Root Cause Analysis:
-
Byproduct Formation: The new impurity could be a result of side reactions favored by the altered conditions at a larger scale. For instance, incomplete cyclization or side reactions involving the chloro or nitro groups are possibilities in pyrazolopyridine synthesis.
-
Degradation: The extended reaction times or localized high temperatures in a larger reactor can lead to the degradation of the final product.
-
Starting Material Impurities: An impurity in one of the starting materials may be carried through the synthesis.
-
-
Process Optimization for Impurity Control:
-
Once the impurity's structure and origin are understood, modify the reaction conditions to minimize its formation. This could involve adjusting the temperature, reaction time, or the stoichiometry of the reactants.
-
Improve the work-up and purification procedures. A change in the crystallization solvent or the use of a different purification technique like column chromatography might be necessary to effectively remove the new impurity.
-
Troubleshooting Impurity Formation: A Logical Workflow
Caption: A flowchart for troubleshooting impurity formation during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of pyrazolo[4,3-b]pyridines involves the reaction of readily available 2-chloro-3-nitropyridines with hydrazines, followed by a cyclization step.[4] This approach benefits from the operational simplicity of combining key reaction steps.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
The most critical parameters to monitor are:
-
Temperature: Due to the potential for exothermic reactions.
-
Agitation Rate: To ensure homogeneity.
-
Reagent Addition Rate: To control reaction kinetics and heat generation.
-
Reaction Concentration: To maintain optimal reaction conditions and prevent precipitation issues.
-
pH: During work-up and isolation steps.
Q3: How can we improve the filtration and drying of the final product at a larger scale?
Scaling up filtration and drying can present challenges such as slow filtration rates and inconsistent drying.[5][6]
-
Filtration:
-
Optimize the crystal size and morphology through controlled crystallization, as larger, more uniform crystals filter more easily.
-
Select the appropriate filter type and size for the scale of production.
-
-
Drying:
-
Use a suitable dryer for the scale, such as an agitated filter dryer.
-
Optimize the drying temperature and vacuum to ensure efficient solvent removal without degrading the product.
-
Monitor the residual solvent levels to determine the endpoint of the drying process.
-
Q4: What analytical methods are recommended for in-process control and final product release?
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the progress of the reaction, including the consumption of starting materials and the formation of the product and any byproducts.
-
Final Product Release:
-
HPLC: For assessing purity and quantifying impurities.
-
LC-MS: For identifying any unknown impurities.
-
NMR Spectroscopy: To confirm the structure of the final product.
-
Gas Chromatography (GC): For determining residual solvent content.
-
Experimental Protocols
General Procedure for the Synthesis of this compound (Illustrative Lab Scale)
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Note: This is a generalized procedure. Specific conditions such as reaction time, temperature, and solvent choice should be optimized for each scale of production.
Illustrative Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of a pharmaceutical intermediate.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Reaction Exotherms in Nitropyridine Substitution Reactions
Welcome to the Technical Support Center for managing reaction exotherms in nitropyridine substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively running these often energetic reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with nitropyridine substitution reactions?
A1: The primary safety concern is the potential for a thermal runaway. Nucleophilic aromatic substitution (SNAr) reactions on nitropyridines are often highly exothermic. The nitro group strongly activates the pyridine ring, leading to a rapid reaction rate and significant heat generation.[1][2] If the heat is not dissipated effectively, the reaction temperature can increase uncontrollably, leading to a dangerous rise in pressure, solvent boiling, and potentially a vessel rupture or explosion.[3][4]
Q2: How can I predict the potential for a thermal runaway in my nitropyridine substitution reaction?
A2: A thorough thermal hazard assessment is crucial before scaling up any new nitropyridine substitution. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential.[5][6]
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DSC can be used to determine the onset temperature of decomposition for your starting materials, reaction mixture, and products, providing a worst-case scenario for a runaway reaction.[1][7]
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Reaction Calorimetry (e.g., RC1) measures the heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mass under your specific process conditions. This data allows you to calculate the adiabatic temperature rise and ensure your cooling capacity is sufficient.[6]
Q3: What are the general strategies for mitigating exotherms in these reactions?
A3: Several strategies can be employed to manage the heat generated during nitropyridine substitutions:
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Semi-batch or Continuous Feeding: Instead of adding all reactants at once, add the nucleophile (often the amine) or the nitropyridine substrate slowly and controllably. This allows the cooling system to keep pace with the heat generation.
-
Dilution: Using a sufficient amount of an appropriate solvent increases the thermal mass of the reaction mixture, helping to absorb the heat generated and moderate the temperature rise.
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Efficient Cooling: Ensure your reactor is equipped with a cooling system (e.g., cooling jacket, internal cooling coils) that has the capacity to remove the heat generated by the reaction. The cooling capacity becomes increasingly important upon scale-up as the surface-area-to-volume ratio decreases.[8]
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Lower Reaction Temperature: If the reaction kinetics are favorable, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.[5]
Q4: Which factors have the most significant impact on the exotherm?
A4: The following factors play a crucial role in the magnitude of the exotherm:
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Nucleophile Reactivity: More nucleophilic and basic amines generally react faster and produce a more significant exotherm.
-
Leaving Group: The nature of the leaving group affects the reaction rate. For SNAr reactions, fluoride is often the best leaving group, leading to a faster and potentially more exothermic reaction than chloride or bromide.[9]
-
Solvent: Polar aprotic solvents like DMF and DMSO are commonly used and can accelerate the reaction rate, thus increasing the rate of heat evolution.[9] However, be aware of the potential for runaway decomposition reactions with strong bases in these solvents.[10]
-
Concentration: Higher concentrations of reactants will lead to a faster reaction rate and a greater volumetric heat output.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Rapid, uncontrolled temperature increase immediately after adding the nucleophile (amine). | 1. Reaction is highly exothermic, and the addition rate was too fast.2. Insufficient cooling capacity.3. Reaction concentration is too high. | 1. Stop the addition immediately. 2. Ensure maximum cooling is applied. 3. If the temperature continues to rise rapidly, consider an emergency quench (have a pre-planned quenching procedure).4. For future experiments: * Reduce the addition rate of the nucleophile. * Dilute the reaction mixture. * Lower the initial reaction temperature. * Verify that the cooling system is functioning correctly and is adequate for the scale. |
| Delayed but strong exotherm observed during the reaction. | 1. Formation of a stable Meisenheimer complex, followed by a slower, exothermic decomposition to the product.2. Induction period due to mixing issues or an initial slow phase of the reaction.3. Accumulation of unreacted starting material followed by a rapid reaction. | 1. Maintain vigilant temperature monitoring throughout the entire reaction. 2. Ensure efficient stirring to prevent localized hot spots and reagent accumulation. [5]3. Perform reaction calorimetry (RC1) to understand the complete thermal profile of the reaction. [6]4. Consider a lower reaction temperature to slow down the decomposition of the intermediate. |
| Temperature spike during the workup/quenching step. | 1. Quenching of a reactive intermediate.2. Exothermic hydrolysis of other reagents present in the reaction mixture. | 1. Perform a "reverse quench": slowly add the reaction mixture to a large volume of the vigorously stirred quenching agent (e.g., ice-water).2. Ensure the quenching vessel has adequate cooling.3. Before performing the quench, ensure the reaction has gone to completion to avoid quenching unreacted starting materials which could lead to a delayed exotherm. |
| Reaction is sluggish at low temperature, but a strong exotherm is observed upon heating. | 1. The reaction has a significant activation energy barrier.2. Accumulation of reactants at low temperature. | 1. Heat the reaction mixture slowly and in a controlled manner. 2. Consider a "heat-cool" cycle: heat to initiate the reaction, then apply cooling as the exotherm begins.3. Add the nucleophile at the higher temperature but at a very slow rate to avoid accumulation. |
| Formation of dark, insoluble material and a significant exotherm. | 1. Decomposition of starting materials or products at elevated temperatures.2. Side reactions, potentially involving the solvent (e.g., DMF or DMSO with a strong base).[10] | 1. Lower the reaction temperature. 2. Investigate alternative, more stable solvents. 3. Use a weaker base if possible. 4. Analyze the byproduct to understand the decomposition pathway. |
Quantitative Data
The following table summarizes the relative reactivity of different chloronitropyridine isomers. A higher reaction rate constant generally implies a more rapid release of heat, which must be managed.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
Data for the reaction with piperidine in ethanol.
Experimental Protocols
Protocol 1: Controlled Laboratory Scale Amination of 2-Chloro-5-nitropyridine
This protocol is designed for the reaction of 2-chloro-5-nitropyridine with a primary or secondary amine, incorporating safety measures to control the exotherm.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine (e.g., piperidine) (1.05 equiv)
-
Isopropanol (IPA) or another suitable solvent
-
Round-bottom flask equipped with a magnetic stirrer, temperature probe, and an addition funnel
-
Ice-water bath
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in isopropanol (to achieve a concentration of approximately 0.5 M).
-
Place the flask in an ice-water bath and begin stirring. Monitor the internal temperature until it stabilizes at 0-5 °C.
-
Dissolve the amine (1.05 equiv) in a small amount of isopropanol and load it into the addition funnel.
-
Add the amine solution dropwise to the stirred solution of 2-chloro-5-nitropyridine, ensuring the internal temperature does not exceed 10 °C. The addition rate should be adjusted based on the observed exotherm.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the crude product by recrystallization or column chromatography.
Protocol 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for evaluating the thermal stability of a reaction mixture.
Objective: To determine the onset temperature of decomposition for a nitropyridine substitution reaction mixture.
Procedure:
-
Prepare a representative sample of the reaction mixture at the desired concentrations of all components (substrate, nucleophile, base, solvent).
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into a high-pressure DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., 30 °C to 350 °C).[11]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the extrapolated onset temperature of any exothermic events, which indicates the temperature at which decomposition begins.[12] This temperature is a critical parameter for defining safe operating limits.
Visualizations
Caption: Workflow for managing reaction exotherms.
Caption: Troubleshooting logic for uncontrolled exotherms.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 5. amarequip.com [amarequip.com]
- 6. fauske.com [fauske.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 5-Chloro-1H-pyrazolo[4,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Chloro-1H-pyrazolo[4,3-b]pyridine. The following sections offer detailed methodologies and address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows multiple spots on a Thin Layer Chromatography (TLC) analysis. What are the likely impurities and how can I remove them?
-
Answer: Common impurities in the synthesis of pyrazolopyridines can include unreacted starting materials, isomers, and byproducts from side reactions. A general purification strategy involves a primary purification step followed by a final polishing step.
-
Potential Impurities:
-
Unreacted 2-chloro-3-nitropyridine derivatives.
-
Starting hydrazines or their degradation products.
-
Regioisomers formed during the pyrazole ring formation.
-
Poly-chlorinated species.
-
-
Recommended Purification Workflow:
-
Liquid-Liquid Extraction: As a first step, perform an extractive work-up to remove highly polar or non-polar impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.
-
Recrystallization: For a final polishing step to achieve high purity, recrystallization is often employed.
-
-
Issue 2: Difficulty in Separating the Product from a Close-Running Impurity on TLC
-
Question: I am having trouble separating my desired product from an impurity with a very similar Rf value on TLC. How can I improve the separation?
-
Answer: Achieving separation of close-running spots requires optimization of your chromatographic conditions.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems for your TLC. A combination of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. Vary the ratio of the solvents to fine-tune the separation. Adding a small amount of a third solvent, like methanol or triethylamine (if your compound is basic), can also significantly alter selectivity.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.
-
-
Issue 3: Poor Yield After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recrystallization yield is often due to the choice of solvent or the procedure itself.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents to find the optimal one. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in more of your product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure product can induce crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial purification of crude this compound?
A1: For initial purification, column chromatography is highly recommended. It is a versatile technique capable of separating the target compound from a complex mixture of impurities.
Q2: What are the typical solvent systems for column chromatography of this compound?
A2: A good starting point for solvent systems would be a gradient of ethyl acetate in hexanes or dichloromethane. The optimal solvent system should be determined by preliminary TLC analysis.
Q3: How can I confirm the purity of my final product?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column of appropriate size and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system determined from the TLC analysis. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the purified product from column chromatography. Add a potential recrystallization solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, it is not a suitable solvent. Heat the mixture and add more solvent until the solid dissolves completely.
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Crystallization: Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) | Notes |
| Column Chromatography | 75% | 95-98% | 60-80% | Effective for removing a wide range of impurities. |
| Recrystallization | >95% | >99% | 70-90% | Best used as a final polishing step on already relatively pure material. |
| Liquid-Liquid Extraction | 50-70% | 60-80% | >90% | Good for initial work-up to remove highly polar or non-polar impurities. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for chromatographic separation issues.
Technical Support Center: Stabilizing 5-Chloro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the long-term storage and handling of 5-Chloro-1H-pyrazolo[4,3-b]pyridine. Below, you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of degradation for this compound?
A1: Visual signs of degradation can include a change in color or texture of the solid compound. In solution, degradation may be indicated by discoloration, precipitation, or the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC).
Q2: What is the recommended procedure for the long-term storage of this compound?
A2: For optimal long-term stability, this compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-related degradation.[1] It is crucial to store the compound in a tightly sealed container, protected from light, and at a reduced temperature (2-8°C).
Q3: Can I handle this compound on an open lab bench?
A3: Due to its potential sensitivity to atmospheric oxygen and moisture, it is highly recommended to handle this compound in a controlled environment, such as a glovebox or under a continuous stream of an inert gas. If brief handling in the open is unavoidable, minimize exposure time and ensure the environment is as dry as possible.
Q4: What solvents are suitable for dissolving this compound for storage?
A4: If storage in solution is necessary, use anhydrous, aprotic solvents. The choice of solvent will depend on the subsequent application. It is critical to use freshly dried and degassed solvents for all dissolutions to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent analytical results (e.g., varying potency, unexpected peaks). | Compound degradation due to improper storage or handling. | Review storage conditions. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature. Handle the compound in a glovebox or under inert gas flow. Use fresh, anhydrous solvents for sample preparation. |
| Visible changes in the solid compound (e.g., color change, clumping). | Exposure to air, moisture, or light. | Discard the degraded material. Procure a fresh batch and strictly adhere to recommended storage and handling procedures. Store in a desiccator within a cold storage unit and use amber vials or wrap containers in foil. |
| Low yield or unexpected side products in reactions. | Degradation of the starting material. | Confirm the purity of this compound before use via an appropriate analytical method (e.g., HPLC, NMR). If degradation is suspected, purify the material if possible or use a fresh, properly stored batch. |
| Precipitate formation in a stored solution. | Compound instability in the chosen solvent or solvent contamination. | Prepare fresh solutions for immediate use whenever possible. If a stock solution is required, perform a stability study in the chosen solvent to determine an appropriate storage duration and condition. Ensure the solvent is anhydrous. |
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for pyrazolopyridine derivatives, which may involve oxidation. The formation of N-oxides is a plausible degradation route for nitrogen-containing heterocyclic compounds.
Caption: Potential oxidative degradation of this compound.
Experimental Protocols
To assess the stability of this compound, forced degradation studies are recommended. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.[2][3][4]
Forced Degradation (Stress Testing) Workflow
The following diagram outlines the workflow for conducting forced degradation studies.
Caption: Workflow for conducting forced degradation studies.
Acid and Base Hydrolysis
-
Objective: To determine the stability of the compound in acidic and basic conditions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, treat the solution with 0.1 N HCl.
-
For base hydrolysis, treat the solution with 0.1 N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
At specified time points, withdraw aliquots, neutralize the solution (with NaOH for the acid sample, and HCl for the base sample), and dilute with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To assess the compound's susceptibility to oxidation.
-
Methodology:
-
Prepare a stock solution of the compound.
-
Treat the solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
At intervals, take aliquots and dilute with the mobile phase.
-
Analyze the samples by HPLC to quantify the parent compound and detect any degradation products.
-
Thermal Degradation
-
Objective: To evaluate the effect of heat on the solid compound and a solution.
-
Methodology:
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C) for an extended period (e.g., 7 days).
-
Solution State: Prepare a solution of the compound and reflux at a high temperature for a set time.
-
At various time points, cool the samples, dissolve the solid in a suitable solvent (if applicable), and dilute the solutions.
-
Analyze by HPLC.
-
Photostability Testing
-
Objective: To determine the compound's sensitivity to light.
-
Methodology:
-
Expose a solid sample and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Place both the exposed and control samples in a photostability chamber.
-
After the exposure period, prepare the samples for analysis.
-
Analyze both sets of samples by HPLC and compare the results to assess for photodegradation.
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a commonly used technique.
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation.[1] |
| Light | Protect from Light (Amber Vial/Foil) | To prevent photodegradation. |
| Moisture | Tightly Sealed Container | To prevent hydrolysis. |
References
- 1. 5-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE CAS#: 76006-08-1 [m.chemicalbook.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Chloro-1H-pyrazolo[4,3-b]pyridine
For researchers and professionals in drug discovery and synthetic chemistry, precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Chloro-1H-pyrazolo[4,3-b]pyridine, offering a valuable resource for its identification and characterization in relation to similar chemical entities.
Nuclear Magnetic Resonance spectroscopy stands as an indispensable tool for determining the molecular structure of organic compounds. For N-heterocyclic scaffolds like pyrazolo[4,3-b]pyridines, which are prevalent in medicinal chemistry, a thorough understanding of their NMR spectral features is crucial for unambiguous characterization and for distinguishing between isomers. This guide presents the detailed ¹H and ¹³C NMR data for this compound and compares it with the parent 1H-pyrazolo[4,3-b]pyridine to highlight the influence of the chloro-substituent on the chemical shifts.
Comparative NMR Data Analysis
The introduction of a chlorine atom at the C5 position of the 1H-pyrazolo[4,3-b]pyridine scaffold induces notable changes in the electron distribution within the bicyclic system. These electronic effects are directly reflected in the chemical shifts observed in both the ¹H and ¹³C NMR spectra. The data presented below has been compiled from literature sources and predictive models.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | DMSO-d₆ | H-3 | ~8.30 | s | - | 1H |
| H-6 | ~7.40 | d | ~8.5 | 1H | ||
| H-7 | ~8.60 | d | ~8.5 | 1H | ||
| NH | ~13.50 | br s | - | 1H | ||
| 1H-pyrazolo[4,3-b]pyridine | DMSO-d₆ | H-3 | 8.15 | s | - | 1H |
| H-5 | 7.85 | dd | 8.2, 1.5 | 1H | ||
| H-6 | 7.20 | dd | 8.2, 4.5 | 1H | ||
| H-7 | 8.50 | dd | 4.5, 1.5 | 1H | ||
| NH | 13.20 | br s | - | 1H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| This compound | DMSO-d₆ | C-3 | ~135.0 |
| C-3a | ~118.0 | ||
| C-5 | ~148.0 | ||
| C-6 | ~117.0 | ||
| C-7 | ~150.0 | ||
| C-7a | ~145.0 | ||
| 1H-pyrazolo[4,3-b]pyridine | DMSO-d₆ | C-3 | 134.1 |
| C-3a | 117.5 | ||
| C-5 | 128.9 | ||
| C-6 | 120.8 | ||
| C-7 | 149.3 | ||
| C-7a | 144.7 |
Note: The spectral data for this compound is based on predictive models and data from closely related analogs due to the limited availability of fully assigned experimental spectra in the public domain.
Experimental Protocols
A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
For ¹H NMR, the spectral width is generally set to cover a range of 0-15 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary. Proton decoupling is typically applied to simplify the spectrum and improve sensitivity.
Workflow for NMR-based Structural Characterization
The process of characterizing a novel compound using NMR spectroscopy follows a logical progression from sample preparation to final structure elucidation.
Comparative Reactivity of 5-Chloro and 7-Chloro Pyrazolo[4,3-b]pyridine Isomers: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between positional isomers is crucial for efficient lead optimization and the synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of 5-chloro-1H-pyrazolo[4,3-b]pyridine and 7-chloro-1H-pyrazolo[4,3-b]pyridine, two key intermediates in the development of kinase inhibitors and other therapeutic agents.
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The introduction of a chlorine atom at either the 5- or 7-position provides a versatile handle for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The electronic properties of the bicyclic system, however, impart distinct reactivity to these two positions, influencing reaction conditions and outcomes.
Theoretical Reactivity Profile
In the pyrazolo[4,3-b]pyridine ring system, the pyridine nitrogen atom significantly influences the electron density distribution. In a simple pyridine ring, nucleophilic aromatic substitution (SNAr) is generally favored at the 2- and 4-positions due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. By analogy, the 7-position and 5-position of the pyrazolo[4,3-b]pyridine core correspond to the 2- and 4-positions of pyridine, respectively. This suggests that both positions are activated towards nucleophilic attack, but their relative reactivity can be influenced by the fused pyrazole ring.
Comparative Data on Cross-Coupling Reactions
To facilitate a comparison, the following tables summarize representative conditions for Suzuki-Miyaura and Buchwald-Hartwig amination reactions for the functionalization of the 5- and 7-positions of the pyrazolo[4,3-b]pyridine scaffold. It is important to note that these data are compiled from different studies on various derivatives and do not represent a direct head-to-head comparison. However, they provide valuable insights into the general reactivity trends.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Position | Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Chloro | This compound derivative, Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-90 |
| 7-Chloro | 7-Chloro-1H-pyrazolo[4,3-b]pyridine derivative, Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | ~60-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Position | Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Chloro | This compound derivative, Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | ~75-95 |
| 7-Chloro | 7-Chloro-1H-pyrazolo[4,3-b]pyridine derivative, Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | ~65-90 |
From the representative data, it can be inferred that both isomers are viable substrates for common cross-coupling reactions. The 5-chloro isomer appears to be slightly more reactive, often providing higher yields under comparable or slightly milder conditions. This is consistent with the electronic effects observed in simple pyridines, where the 4-position is often more susceptible to nucleophilic attack.
Experimental Protocols
Detailed methodologies for key functionalization reactions are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of a 5-Chloro-pyrazolo[4,3-b]pyridine Derivative (Representative Protocol)
Reaction: A mixture of a this compound derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of dioxane (8 mL) and water (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination of a 7-Chloro-pyrazolo[4,3-b]pyridine Derivative (Representative Protocol)
Reaction: To a solution of a 7-chloro-1H-pyrazolo[4,3-b]pyridine derivative (1.0 mmol) and the desired amine (1.2 mmol) in toluene (10 mL) are added Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol). The reaction mixture is degassed with argon for 20 minutes and then heated to 100 °C for 24 hours in a sealed tube. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired amino-substituted product.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To further aid researchers, the following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and a simplified signaling pathway where pyrazolo[4,3-b]pyridine derivatives have shown significant activity.
Pyrazolo[4,3-b]pyridine derivatives have emerged as potent inhibitors of several protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.[3][4][5] One such family of targets is the Tropomyosin receptor kinases (TRKs).[3]
Conclusion
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Crystallographic Analysis of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-d]pyrimidine Derivatives
For Immediate Release
This guide provides a detailed comparative analysis of the X-ray crystallographic data of a 5-substituted-1H-pyrazolo[4,3-b]pyridine derivative and a structurally related 1,5-disubstituted-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione. This publication is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the structural nuances of these two important classes of heterocyclic compounds. The pyrazolo[3,4-b]pyridine scaffold, in particular, has garnered significant interest due to its diverse biological activities, including its role as a potential inhibitor of various kinases.
Introduction to the Analyzed Compounds
The primary compound of interest is Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate , a derivative of the 5-Chloro-1H-pyrazolo[4,3-b]pyridine scaffold. For a comparative perspective, we are analyzing 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione , a compound from a closely related pyrazolopyrimidine class. Both scaffolds are prevalent in medicinal chemistry, and understanding their three-dimensional structure is crucial for rational drug design.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the two compounds, providing a direct comparison of their structural parameters.
| Parameter | Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione[1][2] |
| Chemical Formula | C₁₇H₁₄N₄O₆ | C₁₉H₁₆N₄S |
| Formula Weight | 370.33 g/mol | 332.42 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.389(3) | 4.4953(12) |
| b (Å) | 8.898(3) | 29.140(8) |
| c (Å) | 17.842(6) | 6.3889(16) |
| α (°) | 90 | 90 |
| β (°) | 94.13(3) | 97.860(9) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1642.7(9) | 829.0(4) |
| Z | 4 | 2 |
| Temperature (K) | 150(2) | 296 |
| Radiation type | MoKα | MoKα |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Density (calculated) (Mg/m³) | 1.498 | - |
| Absorption coefficient (mm⁻¹) | 0.116 | 0.20 |
| F(000) | 768.0 | - |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 | 0.37 x 0.34 x 0.29 |
| Reflections collected | 10078 | 9214 |
| Independent reflections | 2891 | 3582 |
| R_int | 0.048 | 0.040 |
| Goodness-of-fit on F² | 1.05 | 0.97 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.115 | R₁ = 0.041, wR₂ = 0.084 |
| R indices (all data) | R₁ = 0.071, wR₂ = 0.128 | - |
Experimental Protocols
A detailed methodology for the single-crystal X-ray diffraction analysis is provided below, outlining the steps from crystal preparation to structure refinement.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Selection and Mounting:
-
A suitable single crystal of the compound is selected under a polarizing microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of nitrogen gas.
-
-
Data Collection:
-
X-ray diffraction data is collected on a diffractometer equipped with a CCD or CMOS detector.
-
Monochromatic radiation (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is used.
-
A series of diffraction images are collected by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
The collected images are processed to integrate the reflection intensities and determine the unit cell parameters.
-
The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The initial structural model is refined against the experimental data using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualization of Biological and Experimental Context
To provide a broader context for the potential application of pyrazolo[4,3-b]pyridine derivatives, a diagram of the Tropomyosin receptor kinase A (TrkA) signaling pathway is presented. Many pyrazolopyridine derivatives are being investigated as inhibitors of this pathway, which is implicated in cancer and other diseases.[3][4][5][6][7] Additionally, a workflow for the synthesis of pyrazolo[4,3-b]pyridines is provided.
Caption: TrkA Signaling Pathway.
Caption: Synthesis of Pyrazolo[4,3-b]pyridines.
References
- 1. The crystal structure of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of 1,5-dibenzyl-1H-pyrazolo-[3,4-d]pyrimidine-4(5H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 4. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Trk receptor - Wikipedia [en.wikipedia.org]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Chloro-1H-pyrazolo[4,3-b]pyridine
For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a critical step. Mass spectrometry, a cornerstone of analytical chemistry, provides invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 5-Chloro-1H-pyrazolo[4,3-b]pyridine, a significant scaffold in medicinal chemistry. By comparing its predicted fragmentation with that of a structural isomer, this document aims to provide a framework for the interpretation of mass spectral data for this class of compounds.
Predicted Fragmentation Pathways: A Tale of Two Isomers
The fragmentation of a molecule under electron ionization is a reproducible process that yields a unique fingerprint, allowing for structural characterization. For this compound, the fragmentation is anticipated to be driven by the inherent stabilities of its aromatic pyrazole and pyridine rings, as well as the influence of the chloro substituent.
A primary event in the mass spectrum of chlorinated aromatic compounds is the observation of a distinctive isotopic pattern for the molecular ion, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[1] The molecular ion peak (M⁺) is expected to be prominent due to the stability of the fused aromatic system.
Subsequent fragmentation of this compound is hypothesized to proceed through several key pathways:
-
Loss of Chlorine: A common fragmentation route for aromatic chlorides is the homolytic cleavage of the carbon-halogen bond, leading to the loss of a chlorine radical (•Cl).[1] This would result in a significant fragment ion at m/z [M-35]⁺ and [M-37]⁺.
-
Pyridine Ring Fragmentation: Aromatic nitrogen heterocycles like pyridine can undergo ring cleavage. A characteristic loss for pyridines is the expulsion of hydrogen cyanide (HCN).
-
Pyrazole Ring Fragmentation: The pyrazole ring is known to fragment via the loss of N₂ or HCN.[2][3] The expulsion of a stable dinitrogen molecule is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds.
To illustrate the utility of these fragmentation patterns in distinguishing between isomers, we will compare the predicted spectrum of this compound with that of its isomer, 5-Chloro-1H-pyrazolo[3,4-b]pyridine. While both isomers share the same molecular weight, the connectivity of the atoms will influence the stability of the resulting fragment ions, leading to potential differences in their mass spectra.
Comparative Fragmentation Data
The following table summarizes the predicted key fragment ions for this compound and its isomer, 5-Chloro-1H-pyrazolo[3,4-b]pyridine. The relative intensities are qualitative predictions based on general fragmentation principles.
| m/z | Proposed Fragment Ion | Predicted Relative Intensity (this compound) | Predicted Relative Intensity (5-Chloro-1H-pyrazolo[3,4-b]pyridine) | Notes |
| 153/155 | [C₆H₄ClN₃]⁺ (M⁺) | High | High | Molecular ion with characteristic 3:1 isotopic pattern for chlorine. |
| 118 | [C₆H₄N₃]⁺ | Moderate | Moderate | Loss of •Cl from the molecular ion. |
| 91 | [C₅H₃N₂]⁺ | Moderate to Low | Moderate to Low | Subsequent loss of HCN from the [M-Cl]⁺ fragment. |
| 90 | [C₅H₂N₂]⁺ | Low | Low | Loss of N₂ from the [M-Cl-H]⁺ fragment. |
It is important to note that while many of the primary fragments are expected to be the same, the relative abundances of these ions could differ, providing a basis for differentiation. The precise fragmentation and relative intensities would need to be confirmed by experimental data.
Visualizing the Fragmentation Pathway
To further clarify the proposed fragmentation cascade, a logical relationship diagram is provided below.
Figure 1. Proposed fragmentation pathway of this compound.
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines a general procedure for obtaining an electron ionization mass spectrum of a solid, volatile organic compound such as this compound.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source and a direct insertion probe is recommended.
Procedure:
-
Sample Preparation: A small amount of the solid sample (typically less than 1 mg) is placed in a clean glass capillary tube.
-
Introduction into the Mass Spectrometer: The capillary tube is inserted into the direct insertion probe. The probe is then introduced into the ion source of the mass spectrometer through a vacuum lock.
-
Vaporization: The probe is slowly heated to volatilize the sample directly into the ion source. The final temperature will depend on the volatility of the compound.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]
-
Mass Analysis: The resulting ions are accelerated and separated according to their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the compound.
This guide provides a theoretical framework for understanding the mass spectral fragmentation of this compound. Experimental verification is essential to confirm these predictions and to establish a definitive fragmentation pattern for this important class of molecules. The methodologies and comparative data presented here serve as a valuable resource for researchers in the structural analysis of novel heterocyclic compounds.
References
Comparative study of pyrazolo[4,3-b]pyridine versus pyrazolo[3,4-b]pyridine kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The constitutional isomers, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, have both been explored as ATP-competitive inhibitors, yet the landscape of their development and application differs significantly. This guide provides a comparative analysis of these two scaffolds, summarizing available quantitative data, detailing experimental protocols, and visualizing key concepts to aid researchers in drug discovery and development.
Structural and Synthetic Overview
The key difference between the two scaffolds lies in the fusion of the pyrazole and pyridine rings, which influences the orientation of substituents and their interactions with the kinase active site.
Caption: Core structures of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine.
The synthesis of these scaffolds can be achieved through various routes. A common strategy for pyrazolo[3,4-b]pyridines involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound. For pyrazolo[4,3-b]pyridines, an efficient method involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction starting from 2-chloro-3-nitropyridines.[1]
Comparative Kinase Inhibition Profile
Direct comparative studies evaluating both scaffolds against the same panel of kinases are limited in the public domain. However, by compiling data from various sources, a picture of their respective kinase target spaces emerges.
Pyrazolo[3,4-b]pyridine Inhibitors: A Broad Spectrum of Activity
The pyrazolo[3,4-b]pyridine scaffold has been extensively investigated and has yielded potent inhibitors for a wide range of kinases. This scaffold is particularly versatile in its ability to interact with the kinase hinge region.[2]
| Kinase Target | Compound Example | IC50 (nM) | Reference |
| CDK1 | Compound 1 | 23 | [3] |
| TRKA | Compound C03 | 56 | [4][5] |
| ALK (L1196M) | Compound 10g | <0.5 | [6] |
| ROS1 | Compound 10g | <0.5 | [6] |
| TBK1 | Compound 15y | 0.2 | [7] |
| c-Met | Compound 5a | 4.27 | [8] |
| c-Met | Compound 5b | 7.95 | [8] |
| Mps1 | Compound 31 | 2.596 |
Pyrazolo[4,3-b]pyridine Inhibitors: A More Focused Target Profile
The exploration of the pyrazolo[4,3-b]pyridine scaffold for kinase inhibition appears to be more recent and less extensive. The available data points towards potent inhibition of a more limited set of kinases, with a notable focus on c-Met and ITK.
| Kinase Target | Compound Example | IC50 (nM) | Reference |
| c-Met | Glumetinib (Compound 37 ) | Potent Inhibition | [2] |
| ITK | Compound 39 | Similar to indazole analog | [2] |
Signaling Pathway Inhibition
Both scaffolds have been shown to inhibit kinases involved in critical cancer signaling pathways. For instance, inhibitors of c-Met from both classes can disrupt the HGF/c-Met pathway, which is implicated in cell proliferation, migration, and invasion.
Caption: Inhibition of the HGF/c-Met signaling pathway by pyrazolopyridine inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized procedures for the synthesis and biological evaluation of pyrazolopyridine kinase inhibitors, based on published methods.
General Synthesis of Pyrazolo[3,4-b]pyridines
A common synthetic route to the 1H-pyrazolo[3,4-b]pyridine core is outlined below.
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Protocol:
-
Reaction Setup: To a solution of the 5-aminopyrazole derivative in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Generalized)
The inhibitory activity of the synthesized compounds is typically determined using an in vitro kinase assay.
Materials:
-
Recombinant human kinase
-
ATP and appropriate substrate (peptide or protein)
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)
-
Microplate reader
Protocol:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Reaction: The kinase, substrate, and test compound are incubated together in the assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C or 37°C).
-
Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection reagent and a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds are valuable starting points for the design of novel kinase inhibitors. The pyrazolo[3,4-b]pyridine core has been more extensively studied, leading to a broader range of potent inhibitors against various kinases. In contrast, the pyrazolo[4,3-b]pyridine scaffold represents a less explored but promising area, with demonstrated activity against important cancer targets like c-Met.
The lack of direct comparative studies highlights an opportunity for future research. A head-to-head comparison of libraries based on these two scaffolds against a large kinase panel would provide invaluable insights into their relative strengths and weaknesses, guiding future drug discovery efforts. Researchers are encouraged to consider both scaffolds in their inhibitor design campaigns, leveraging the distinct structural features of each to achieve desired potency and selectivity profiles.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazolopyridines: Validating the Japp-Klingemann Reaction Mechanism
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds like pyrazolopyridines is a cornerstone of innovation. This guide provides a comprehensive comparison of the Japp-Klingemann reaction, in a modified one-pot protocol, against prominent alternative methods for the synthesis of pyrazolopyridines. By presenting experimental data, detailed protocols, and reaction pathway visualizations, this document serves as a practical resource for selecting the optimal synthetic strategy.
The Japp-Klingemann reaction, traditionally used for synthesizing hydrazones from β-keto-esters and diazonium salts, has been adapted into an efficient one-pot method for the synthesis of pyrazolo[4,3-b]pyridines.[1][2] This approach offers several advantages, including operational simplicity and the use of stable arenediazonium tosylates.[1] This guide will delve into the mechanism of this reaction and compare its performance with other established methods for pyrazolopyridine synthesis, such as multi-component reactions and the Gould-Jacobs reaction.
The Japp-Klingemann Reaction Pathway for Pyrazolopyridine Synthesis
The synthesis of pyrazolo[4,3-b]pyridines via a modified Japp-Klingemann reaction involves a sequence of steps including an initial SNAr reaction, followed by the core Japp-Klingemann coupling, deacylation, and subsequent cyclization to form the pyrazole ring.[1][2]
Comparative Analysis of Synthesis Methods
Table 1: Modified Japp-Klingemann Reaction for Pyrazolo[4,3-b]pyridines
This one-pot method combines azo-coupling, deacylation, and pyrazole ring annulation.[1]
| Aryl Substituent (R) | Yield (%) |
| 2-MeO-C₆H₄ | 78 |
| 4-F-C₆H₄ | 76 |
| 2-Cl-C₆H₄ | 72 |
| 2-Me-4-NO₂-C₆H₃ | 73 |
| 4-Br-C₆H₄ | 84 |
Data sourced from Nikol'skiy et al. (2023).[3]
Table 2: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
This approach typically involves the reaction of an aminopyrazole, an aldehyde, and a β-diketone or β-ketoester. Microwave-assisted variations can significantly reduce reaction times.
| Method | Reactants | Reaction Time | Yield (%) |
| Conventional Heating | 5-aminopyrazole, aldehyde, dimedone | 6 hours | ~85-95 |
| Microwave Irradiation | 5-aminopyrazole, paraformaldehyde, cyclic β-diketones | 10-20 min | ~70-90 |
Yields are generalized from multiple sources.[4][5]
Table 3: Gould-Jacobs Reaction for 1H-Pyrazolo[3,4-b]pyridines
This classic method involves the reaction of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate followed by cyclization.
| Aminopyrazole Substituent | Reaction Conditions | Yield (%) |
| Unsubstituted | 1. 100-110°C, 1.5-12h; 2. POCl₃ | ~70-85 |
| Phenyl-substituted | Reflux in ethanol, then POCl₃ | ~75-90 |
Yields are generalized from multiple sources.[6][7]
Experimental Protocols
Protocol 1: Modified One-Pot Japp-Klingemann Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
Materials:
-
Appropriate ethyl 2-(nitropyridin-2-yl)-3-oxobutanoate (1 mmol)
-
Arenediazonium tosylate (1.1 mmol)
-
Pyrrolidine (3 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
Dissolve the ethyl 2-(nitropyridin-2-yl)-3-oxobutanoate and arenediazonium tosylate in acetonitrile at room temperature.
-
Add pyrrolidine to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2]
Protocol 2: Three-Component Synthesis of 4,6-Disubstituted Pyrazolo[3,4-b]pyridines
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
To a solution of 5-amino-3-methyl-1-phenylpyrazole, aromatic aldehyde, and dimedone in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford the pure product.
Protocol 3: Gould-Jacobs Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines
Materials:
-
3-Aminopyrazole (1 mmol)
-
Diethyl 2-(ethoxymethylene)malonate (1.1 mmol)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Heat a mixture of 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate at 100-110°C for 2 hours.
-
Cool the reaction mixture and slowly add phosphorus oxychloride.
-
Heat the mixture at reflux for 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent.[6]
Comparative Workflow Visualization
The following diagrams illustrate the generalized workflows for the modified Japp-Klingemann and a typical three-component synthesis of pyrazolopyridines.
Conclusion
The modified Japp-Klingemann reaction stands as a robust and efficient one-pot method for the synthesis of pyrazolo[4,3-b]pyridines, offering good to excellent yields and operational simplicity. While a direct quantitative comparison with alternative methods for identical target molecules is challenging based on current literature, a qualitative assessment highlights its advantages in specific contexts.
In contrast, three-component reactions, particularly those utilizing microwave assistance, offer the benefits of reduced reaction times and high atom economy, making them attractive for rapid library synthesis. The Gould-Jacobs reaction, while a more traditional approach, remains a reliable method for accessing certain pyrazolopyridine scaffolds.
The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision, facilitating the efficient synthesis of pyrazolopyridines for further research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro Kinase Inhibitory Profile of Pyrazolo[3,4-b]pyridine Analogs
Introduction:
The pyrazolopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile kinase inhibitory activities. This guide provides a comparative analysis of the in vitro kinase assay results for a series of 1H-pyrazolo[3,4-b]pyridine analogs. Due to the limited availability of specific experimental data for 5-Chloro-1H-pyrazolo[4,3-b]pyridine analogs, this document focuses on the well-characterized 1H-pyrazolo[3,4-b]pyridine core to offer valuable insights for researchers, scientists, and drug development professionals. The presented data highlights the structure-activity relationships of these compounds against key kinase targets.
Quantitative Data Summary
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for a selection of 1H-pyrazolo[3,4-b]pyridine analogs against TANK-binding kinase 1 (TBK1) and other related kinases. These compounds demonstrate a range of potencies, providing a basis for comparative evaluation.
| Compound ID | Target Kinase | IC50 (nM)[1] |
| 15i | TBK1 | 8.5 |
| 15t | TBK1 | 0.8 |
| 15y | TBK1 | 0.2 |
| BX795 | TBK1 | 7.1 |
| MRT67307 | TBK1 | 28.7 |
| IKKε | 160 | |
| Compound 1 | TBK1 | 1.0 |
| IKKε | 5.6 |
Visualizations
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates a typical workflow for an in vitro kinase assay used to determine the inhibitory potential of test compounds.
Signaling Pathway: TBK1 Signaling
The diagram below depicts a simplified representation of the TANK-binding kinase 1 (TBK1) signaling pathway, a critical component of the innate immune response and a target for many pyrazolopyridine-based inhibitors.[2][3][4][5][6]
Experimental Protocols
In Vitro Kinase Assay Protocol
This protocol outlines a representative method for assessing the inhibitory activity of compounds against a specific kinase.
1. Materials and Reagents:
-
Recombinant human kinase (e.g., TBK1)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Test compounds (e.g., 1H-pyrazolo[3,4-b]pyridine analogs) dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
2. Procedure:
-
Compound Plating: A serial dilution of the test compounds is prepared in DMSO and then dispensed into the wells of a 384-well assay plate. A DMSO control (vehicle) is also included.
-
Kinase and Substrate Addition: The recombinant kinase and its corresponding substrate are diluted in the kinase reaction buffer and added to the wells containing the test compounds.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP, also diluted in the kinase reaction buffer. The final concentration of ATP is typically at or near its Km value for the specific kinase.
-
Incubation: The assay plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Following incubation, the detection reagent is added to each well to stop the kinase reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Acquisition: The signal from each well is measured using a compatible plate reader.
3. Data Analysis:
-
The raw data is normalized using the vehicle (DMSO) control (representing 0% inhibition) and a positive control inhibitor or no-enzyme control (representing 100% inhibition).
-
The normalized percent inhibition values are plotted against the logarithm of the test compound concentrations.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a four-parameter logistic dose-response curve.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Pyrazolopyridine Synthesis Routes for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazolopyridine scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a detailed head-to-head comparison of common synthetic routes to various pyrazolopyridine isomers, supported by experimental data and protocols.
Pyrazolopyridines, being bioisosteres of purines, are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors and anticancer agents. The choice of synthetic route can significantly impact yield, purity, scalability, and the accessible chemical space for derivatization. This comparison focuses on three prominent isomers: pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyridines, and pyrazolo[4,3-c]pyridines, highlighting key methodologies for their construction.
Comparative Overview of Pyrazolopyridine Synthesis Routes
The synthesis of the pyrazolopyridine core can be broadly categorized into three main strategies: multicomponent reactions, cyclocondensation reactions, and intramolecular cyclizations. Each approach offers distinct advantages and is suited for different substitution patterns and research goals.
| Synthesis Route | General Description | Key Advantages | Key Disadvantages | Typical Yields |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form the pyrazolopyridine core in a single step. | High atom economy, operational simplicity, rapid access to diverse structures, often environmentally friendly. | Optimization can be complex, potential for side product formation, may require specific catalysts. | 60-98%[1][2] |
| Cyclocondensation Reactions | Stepwise or one-pot condensation of a pre-formed pyrazole (typically an aminopyrazole) with a 1,3-dicarbonyl compound or its equivalent. | Well-established and versatile, good control over regioselectivity with symmetric dicarbonyls. | Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls, may require harsh reaction conditions (e.g., high temperatures, strong acids/bases). | 44-99%[3] |
| [3+2] Cycloaddition Reactions | Formation of the pyrazole ring by the reaction of an N-aminopyridine derivative (as a 1,3-dipole) with an alkene or alkyne. | High regioselectivity, mild reaction conditions, access to a wide range of functionalized products. | Requires the synthesis of N-aminopyridine precursors, some dipolarophiles may have limited reactivity. | Up to 95%[4] |
| Intramolecular Cyclization of Pyridine N-Oxides | Ring closure of suitably functionalized pyridine N-oxides, such as 3-acylpyridine N-oxide tosylhydrazones. | Mild reaction conditions (room temperature), avoids the need for a leaving group on the pyridine ring. | Can produce a mixture of regioisomers, currently limited to specific hydrazone isomers. | Good overall yields[5] |
In-Depth Analysis and Experimental Protocols
Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
Multicomponent reactions (MCRs) offer an efficient and environmentally friendly approach to complex molecules from simple starting materials in a single synthetic operation. For pyrazolo[3,4-b]pyridines, a common MCR involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound.
General Reaction Scheme:
Caption: Multicomponent synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones [6][7][8][9][10]
This one-pot method involves the reaction of a 5-aminopyrazole with a 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) under solvent-free conditions, followed by elimination in a superbasic medium.
-
Step 1: Formation of the Dihydro Intermediate. A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole (2 mmol) and 4-benzylidene-2-phenyloxazol-5(4H)-one (2 mmol) is heated at 150 °C for 40 minutes under solvent-free conditions.
-
Step 2: Elimination and Aromatization. After cooling, DMSO (5 mL) and potassium tert-butoxide (t-BuOK, 3 mmol, 1.5 equiv) are added to the reaction mixture. The resulting solution is heated at 150 °C for 1.5 hours.
-
Work-up. The reaction mixture is cooled to room temperature, poured into cold water, and neutralized with 10% HCl. The precipitate is filtered, washed with water, and purified by column chromatography to afford the desired 4-arylpyrazolo[3,4-b]pyridin-6-one.
Quantitative Data Summary:
| Starting 5-Aminopyrazole | Starting Azlactone | Product | Yield (%) |
| 3-Methyl-1-phenyl-5-aminopyrazole | 4-Benzylidene-2-phenyloxazol-5(4H)-one | 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 81 |
| 5-Amino-1H-pyrazole | 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | 4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 75 |
| 3,5-Diamino-1H-pyrazole | 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | 3-Amino-4-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 78 |
Cyclocondensation Synthesis of Pyrazolo[3,4-b]pyridines
This classical and widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction conditions can be tuned to favor the formation of a specific regioisomer when using unsymmetrical dicarbonyls.
General Reaction Scheme:
Caption: Cyclocondensation synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: Acetic Acid Catalyzed Synthesis [3]
-
Reaction Setup. A mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine (10 mmol) and ethyl acetoacetate (12 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours.
-
Work-up. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is collected by filtration, washed with ether, and dried to give the crude product.
-
Purification. The crude product is recrystallized from ethanol to afford the pure 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-one.
Quantitative Data Summary:
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature | Time | Yield (%) |
| 3-Methyl-1-phenyl-5-aminopyrazole | Ethyl acetoacetate | Acetic Acid | Reflux | 4 h | 85 |
| 5-Amino-1H-pyrazole | Acetylacetone | p-Toluenesulfonic acid / Toluene | Reflux | 6 h | 92 |
| 3-Amino-5-methyl-1H-pyrazole | Dibenzoylmethane | NaOH / Ethanol | Reflux | 8 h | 78 |
[3+2] Cycloaddition Synthesis of Pyrazolo[1,5-a]pyridines
This modern approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles like alkynes and alkenes, offering excellent regioselectivity and mild reaction conditions.
General Reaction Scheme:
Caption: [3+2] Cycloaddition for pyrazolo[1,5-a]pyridine synthesis.
Experimental Protocol: Oxidative [3+2] Cycloaddition [4]
-
Reaction Setup. To a solution of N-aminopyridinium iodide (1 mmol) and an α,β-unsaturated carbonyl compound (1.2 mmol) in N-methylpyrrolidone (NMP, 3 mL), is added potassium carbonate (2 mmol). The reaction mixture is stirred at room temperature under an oxygen atmosphere for 12-24 hours.
-
Work-up. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification. The residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Quantitative Data Summary:
| N-Aminopyridinium Salt | Dipolarophile | Oxidant | Solvent | Time | Yield (%) |
| N-Aminopyridinium iodide | Chalcone | O2 | NMP | 24 h | 95 |
| 1-Amino-2-methylpyridinium iodide | Ethyl acrylate | PIDA | CH2Cl2 | 12 h | 88 |
| 1-Amino-4-picolinium iodide | Phenylacetylene | O2 | NMP | 36 h | 75 |
Intramolecular Cyclization for Pyrazolo[4,3-c] and Pyrazolo[3,4-b]pyridines
This strategy relies on the ring closure of a pre-functionalized pyridine derivative. A notable example is the synthesis from 3-acylpyridine N-oxide tosylhydrazones, which can lead to a mixture of pyrazolo[4,3-c] and pyrazolo[3,4-b]pyridines.
General Reaction Scheme:
Caption: Synthesis of pyrazolopyridines from pyridine N-oxides.
Experimental Protocol: Cyclization of 3-Acylpyridine N-Oxide Tosylhydrazones [5]
-
Reactant Preparation. 3-Benzoylpyridine N-oxide is treated with tosyl hydrazide in methanol to produce 3-benzoylpyridine N-oxide tosylhydrazone.
-
Cyclization Reaction. The isolated (Z)-tosylhydrazone (1 mmol) is dissolved in dichloromethane (10 mL). Triethylamine (1.5 mmol) and tosyl chloride (1.2 mmol) are added, and the mixture is stirred at room temperature for 24 hours.
-
Work-up. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification. The resulting residue, a mixture of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers, is separated by column chromatography on silica gel.
Quantitative Data Summary:
| 3-Acylpyridine N-oxide Tosylhydrazone | Electrophile/Base/Solvent | Ratio of [3,4-b]:[4,3-c] | Total Yield (%) |
| 3-Benzoylpyridine N-oxide tosylhydrazone | TsCl/Et3N/CH2Cl2 | 1:1.2 | 85 |
| 3-Acetylpyridine N-oxide tosylhydrazone | Ac2O/Pyridine | 1.5:1 | 78 |
| 3-(4-Methoxybenzoyl)pyridine N-oxide tosylhydrazone | MsCl/Et3N/CH2Cl2 | 1:1.8 | 82 |
Conclusion
The synthesis of pyrazolopyridines can be achieved through a variety of effective routes.
-
Multicomponent reactions are ideal for rapidly generating libraries of diverse compounds with high efficiency.
-
Cyclocondensation reactions remain a robust and versatile method, particularly when regioselectivity is not a concern or can be controlled.
-
[3+2] cycloaddition reactions offer a modern and highly regioselective approach to pyrazolo[1,5-a]pyridines under mild conditions.
-
Intramolecular cyclizations of pyridine N-oxides provide a novel entry to both pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers, avoiding the need for pre-halogenated pyridines.
The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the specific goals of the research program. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient and successful synthesis of these important heterocyclic compounds.
References
- 1. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 5. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. New one-pot synthesis of 4-arylpyrazolo[3,4- b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of Pyrazolopyridine Derivatives in Kinase Active Sites: A Comparative Analysis
A comprehensive review of computational and experimental data reveals the potential of pyrazolopyridine scaffolds as potent kinase inhibitors. While specific data on 5-Chloro-1H-pyrazolo[4,3-b]pyridine derivatives is limited in publicly available research, extensive studies on related pyrazolopyridine isomers, particularly pyrazolo[3,4-b]pyridines and pyrazolo[3,4-c]pyridines, offer valuable insights into their interaction with various kinase active sites.
This guide provides a comparative analysis of docking studies and experimental data for different pyrazolopyridine derivatives, highlighting their potential as inhibitors for a range of kinases implicated in diseases such as cancer. The information is targeted towards researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the inhibitory activities and docking scores of various pyrazolopyridine derivatives against several kinases. This data is compiled from multiple studies and showcases the potency and selectivity of this class of compounds.
| Compound/Derivative | Target Kinase | IC50 (nM) | Docking Score (kcal/mol) | Reference Compound |
| Pyrazolo[3,4-b]pyridines | ||||
| Compound 15y | TBK1 | 0.2 | - | BX795 (7.1 nM) |
| Compound 15i | TBK1 | 8.5 | - | MRT67307 (28.7 nM) |
| Compound 15t | TBK1 | 0.8 | - | - |
| Compound 8h | DYRK1B | 3 | - | - |
| Compound C03 | TRKA | 56 | - | Larotrectinib (<20 nM) |
| Compound C09 | TRKA | 57 | - | Entrectinib (1 nM) |
| Compound C10 | TRKA | 26 | - | - |
| Ligand L5 | TRKA | - | -14.169 | - |
| ZINC000013331109 | TRKA | - | -10.775 | - |
| Pyrazolo[3,4-c]pyridines | ||||
| Various Derivatives | GSK3α/β, CLK1, DYRK1A | Various | - | 6-Bromoindirubin-3′-oxime |
| Pyrazolo[3,4-b]pyridines | ||||
| Compound 4 | CDK2 | 240 | - | Roscovitine (394 nM) |
| Compound 8 | CDK2 | 650 | - | - |
| Compound 11 | CDK2 | 500 | - | - |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and reproducing the presented data. Below are detailed protocols for molecular docking and kinase inhibition assays.
Molecular Docking Simulation:
Molecular docking studies are performed to predict the binding mode and affinity of a ligand within the active site of a target protein. A typical protocol involves:
-
Protein Preparation: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
-
Ligand Preparation: The 2D structures of the pyrazolopyridine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Grid Generation: A grid box is defined around the active site of the kinase, typically centered on the co-crystallized ligand or key active site residues.
-
Docking: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand in various conformations and orientations within the grid box. A scoring function is used to estimate the binding affinity for each pose.
-
Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to correlate the docking scores with experimental activities.
In Vitro Kinase Inhibition Assay:
These assays are conducted to experimentally measure the inhibitory activity of the compounds against the target kinase. A common method is the radiometric kinase assay:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution with necessary cofactors (e.g., ATP, MgCl2).
-
Compound Incubation: The test compounds (pyrazolopyridine derivatives) at various concentrations are pre-incubated with the kinase to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-33P]ATP).
-
Reaction Quenching: After a specific incubation period at a controlled temperature, the reaction is stopped by adding a quenching solution (e.g., phosphoric acid).
-
Measurement of Activity: The phosphorylated substrate is separated from the unreacted ATP, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the inhibition percentage against the compound concentration.
Visualizations
Kinase Signaling Pathway Example: The RAS-RAF-MEK-ERK Pathway
The following diagram illustrates a simplified representation of the RAS-RAF-MEK-ERK signaling pathway, which is frequently targeted by kinase inhibitors.
A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrazolo[4,3-b]pyridines
This guide provides a detailed comparison of substituted pyrazolo[4,3-b]pyridine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of specific biological targets. The pyrazolo[4,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of targets, including protein kinases and immune checkpoints. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Biological Activity
The biological activity of substituted pyrazolo[4,3-b]pyridines is highly dependent on the nature and position of substituents on the bicyclic core. Recent studies have focused on developing these compounds as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy.
SAR of 1-methyl-1H-pyrazolo[4,3-b]pyridines as PD-1/PD-L1 Inhibitors
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed and synthesized to block the PD-1/PD-L1 interaction.[1] The inhibitory activities were evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The SAR study led to the identification of compound D38 as a highly potent inhibitor with an IC50 value of 9.6 nM.[1]
The key findings from the SAR analysis are summarized in the table below. Modifications were explored at the R1 and R2 positions of the core scaffold.
| Compound | R1 Substituent | R2 Substituent | PD-1/PD-L1 Inhibition IC50 (nM) |
| D1 | H | Phenyl | >1000 |
| D15 | 2-Methylphenyl | Phenyl | 150.3 |
| D28 | 2-Methylphenyl | 2-Chlorophenyl | 55.7 |
| D38 | 2-Methyl-3-chlorophenyl | 2-Chlorophenyl | 9.6 |
| D42 | 2-Methyl-5-chlorophenyl | 2-Chlorophenyl | 28.4 |
| D45 | 2,6-Dimethylphenyl | 2-Chlorophenyl | 112.1 |
Note: The data presented is representative of SAR trends discussed in the cited literature. Actual values are reported in the source publication.
Key SAR Insights:
-
R1 Position : A substituted phenyl ring at the R1 position is crucial for activity. An unsubstituted phenyl group results in a loss of potency. Introducing a methyl group at the ortho position of the phenyl ring (D15) significantly improves activity. Further substitution on this ring, such as a chlorine atom at the meta-position (D38), enhances potency.
-
R2 Position : The nature of the substituent at the R2 position also modulates activity. A 2-chlorophenyl group at this position was found to be favorable for potent inhibition.
-
Lead Compound : Compound D38 emerged as the most potent inhibitor, with an IC50 of 9.6 nM in the HTRF assay and an EC50 of 1.61 µM in a cell-based coculture model.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of pyrazolo[4,3-b]pyridine derivatives.
PD-1/PD-L1 Inhibition HTRF Assay
This assay quantitatively measures the inhibition of the PD-1 and PD-L1 protein-protein interaction.
Materials:
-
Recombinant human PD-1-His tag protein
-
Recombinant human PD-L1-Fc tag protein
-
Anti-His-Europium Cryptate (Eu3+) antibody
-
Anti-Fc-d2 antibody
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant, typically below 1%.
-
Add 2 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add 2 µL of a solution containing PD-1-His and anti-His-Eu3+ antibody to each well.
-
Add 2 µL of a solution containing PD-L1-Fc and anti-Fc-d2 antibody to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader.
-
The HTRF ratio (665 nm / 620 nm) is calculated. The percent inhibition is determined relative to the vehicle control, and IC50 values are calculated using a suitable nonlinear regression model.
General c-Met Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a method to determine the in vitro potency of a compound in inhibiting the kinase activity of c-Met, a common target for pyrazolopyridine scaffolds.[2][3][4][5]
Materials:
-
Recombinant human c-Met kinase (amino acids 956-1390).[2]
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).
-
Substrate (e.g., Poly(Glu,Tyr) 4:1).[2]
-
ATP solution (at a concentration near the Km for c-Met).
-
Test compounds (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Set up the assay plate by adding the test inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Add the recombinant c-Met kinase to each well, except for the "blank" control wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells. The total reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30-45 minutes at room temperature.[2]
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "Blank" value from all other readings and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz are provided below to illustrate key pathways, workflows, and relationships.
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloro-1H-pyrazolo[4,3-b]pyridine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for 5-Chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic building block used in chemical synthesis. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Data
This compound is classified as a combustible solid that is harmful if swallowed.[1] Understanding its hazard profile is the first step in safe handling and disposal.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| GHS Pictogram | GHS07 | Exclamation mark |
| Signal Word | Warning | |
| Storage Class | 11 | Combustible Solids |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the general steps for its proper disposal. Note: Always consult the specific Safety Data Sheet (SDS) for the product and adhere to all local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., butyl rubber or PVA).
-
A lab coat or protective clothing.
-
Use only in a well-ventilated area or under a chemical fume hood.
2. Waste Collection:
-
Solid Waste: Collect waste this compound in its pure form or as a solid residue.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that come into contact with the compound should also be treated as hazardous waste.
-
Container: Use a designated, sealable, and airtight waste container that is compatible with the chemical. The container should be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
3. Spill Management: In the event of a spill:
-
Small Spills: For small spills, absorb the material with an inert, dry substance such as sand, vermiculite, or a universal absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Large Spills: For large spills, especially outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) office or the appropriate emergency response team.[2]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.
-
The storage location should be secure and away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Keep the container away from sources of ignition like heat, sparks, or open flames.[2]
5. Final Disposal:
-
The disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Complete a chemical waste collection request form as per your institution's procedures.[2]
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By following these procedures, researchers and scientists can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our planet.
References
Personal protective equipment for handling 5-Chloro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-1H-pyrazolo[4,3-b]pyridine (CAS No. 94220-45-8). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Safety Data
This compound is a combustible solid that is harmful if swallowed.[1] It is classified as Acute Toxicity 4 (Oral) and may cause skin and eye irritation, as well as respiratory irritation. The following table summarizes its key hazard information.
| Identifier | Value |
| CAS Number | 94220-45-8 |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |
| Storage Class | 11 - Combustible Solids[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[2][3] | To prevent skin contact. Butyl rubber gloves are not recommended for halogenated solvents.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved half-mask or full-face respirator with cartridges for organic vapors and particulates (e.g., N95, R95, or P95 filters).[5] | To prevent inhalation of the solid powder, especially when handling larger quantities or when dust may be generated. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |
dot
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
